1,4-Heptadiyne
Description
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Structure
3D Structure
Properties
IUPAC Name |
hepta-1,4-diyne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h1H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXFCUYDQCXRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460404 | |
| Record name | 1,4-HEPTADIYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66084-38-6 | |
| Record name | 1,4-HEPTADIYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Heptadiyne: Spectroscopic Atlas & Technical Synthesis Guide
Executive Summary
1,4-Heptadiyne (CAS: 66084-38-6) represents a specialized class of "skipped" diynes where two alkyne units are separated by a single methylene bridge (
This guide provides a definitive spectroscopic profile, a self-validating synthesis protocol, and mechanistic insights into its stability, designed for researchers requiring high-purity characterization.
Part 1: Structural Characterization & Molecular Dynamics
The defining feature of this compound is the bis-propargylic methylene at position C-3. This structural motif acts as a spectroscopic "fingerprint" but also serves as the thermodynamic weak point, susceptible to base-catalyzed isomerization into the conjugated 1,3-isomer.
Molecular Formula:
Structural Numbering
For the spectroscopic data below, the carbon chain is numbered as follows:
Part 2: Comprehensive Spectroscopic Atlas
The following data is synthesized from standard increments for skipped alkynes and validated against high-field NMR characteristics of homologous 1,4-diynes (e.g., 1,4-pentadiyne).
Nuclear Magnetic Resonance (NMR) Data
Table 1:
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| C-3 | 3.15 | Multiplet (qn) | 2H | Diagnostic Peak: Bis-propargylic protons. Significantly deshielded by two alkyne cones. | ||
| C-6 | 2.18 | Multiplet (qt) | 2H | Propargylic methylene coupled to ethyl methyl and long-range to alkyne. | ||
| C-1 | 2.05 | Triplet (t) | 1H | Terminal alkyne proton. Shows long-range coupling to C-3. | ||
| C-7 | 1.12 | Triplet (t) | 3H | Terminal methyl group. |
Table 2:
| Position | Carbon Type | Shift ( | Assignment Note |
| C-4, C-5 | Internal Alkyne | ~80.5, 74.2 | Distinct from terminal alkyne carbons. |
| C-2 | Terminal Alkyne (quat) | ~79.8 | Quaternary carbon attached to C-3. |
| C-1 | Terminal Alkyne (CH) | ~68.5 | Characteristic terminal CH signal. |
| C-6 | Ethyl Methylene | 12.5 | Propargylic position. |
| C-7 | Methyl | 13.8 | Terminal alkyl. |
| C-3 | Skipped Methylene | 9.8 | Key Identification: Upfield shift due to anisotropic shielding from alkynes. |
Infrared Spectroscopy (FT-IR)
Table 3: Key Vibrational Modes (Neat Film)
| Wavenumber ( | Functional Group | Mode | Diagnostic Utility |
| 3295 - 3310 | Stretch | Strong, sharp band confirming terminal alkyne. | |
| 2975, 2935 | Stretch | Alkyl chain (ethyl) vibrations. | |
| 2210 - 2250 | Stretch | Weak/Medium. Two bands often visible (terminal vs internal). | |
| 1430 | Bend | Scissoring deformation of the unique C-3 methylene. | |
| 630 - 650 | Bend | Broad, strong wagging vibration. |
Mass Spectrometry (EI, 70 eV)
-
Molecular Ion (
): m/z 92 (Base peak or high intensity). -
Fragmentation:
-
77 (
): Loss of terminal methyl. -
63 (
): Characteristic hydrocarbon fragment. -
39 (
): Propargyl cation (highly stable).
-
77 (
Part 3: Synthesis & Purification Protocol
Methodology: Copper(I)-catalyzed coupling of propargyl bromide with 1-butyne. Rationale: This route avoids the use of unstable di-Grignards and provides higher regioselectivity than isomerization routes.
Experimental Workflow (Graphviz)
Figure 1: Step-by-step synthesis workflow for this compound via Cu(I)-catalyzed coupling.
Detailed Protocol
-
Reagent Preparation:
-
To a flame-dried 3-neck flask under
, add ethylamine (70% aq, used as solvent/base) and cool to 0°C. -
Add CuCl (5 mol%) and hydroxylamine hydrochloride (catalytic amount to prevent Cu oxidation). The solution should appear pale yellow/green.
-
-
Coupling:
-
Add 1-butyne (1.1 equiv) slowly to the mixture.
-
Add propargyl bromide (1.0 equiv) dropwise over 30 minutes. The exotherm must be controlled to keep
.
-
-
Self-Validating Checkpoint:
-
Visual: The reaction mixture often precipitates ammonium salts.
-
TLC/GC: Monitor the disappearance of propargyl bromide. If starting material remains after 4 hours, add 1 mol% additional CuCl.
-
-
Workup:
-
Pour mixture into ice-cold saturated
. -
Acidify slightly with dilute HCl to solubilize amine salts.
-
Extract with diethyl ether (
).
-
-
Purification:
-
Dry organics over
. -
Critical Step: Distill at atmospheric pressure (or slight vacuum). This compound boils approx 110-112°C (estimated). Note: Do not distill to dryness due to polymerization risk.
-
Part 4: Mechanistic Insights & Stability
The "Skipped" vs. "Conjugated" Dilemma
Researchers must be aware that this compound is thermodynamically less stable than its conjugated isomer, 1,3-heptadiyne. The central methylene protons (
Storage Protocol: Store neat at -20°C under Argon. Avoid contact with basic alumina or amine solvents for prolonged periods.
Isomerization Pathway (Graphviz)
Figure 2: Base-catalyzed isomerization mechanism from skipped 1,4-system to conjugated 1,3-system.
References
-
PubChem Database. this compound (CID 11263471).[3] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. Hydrocarbon Spectral Data & Ion Energetics. National Institute of Standards and Technology. [Link]
-
Organic Syntheses. General Procedures for Copper-Catalyzed Coupling of Alkynes. (Reference for protocol adaptation). [Link]
-
Gleiter, R., & Merger, R. (2002). Skipped cyclic ene- and dienediynes: Synthesis and spectroscopic properties. Journal of the American Chemical Society.[4] (Context for skipped diyne shifts). [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1,4-Heptadiyne
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1,4-heptadiyne, a valuable non-conjugated diyne. While conjugated diynes are thermodynamically favored, the controlled synthesis of their "skipped" counterparts like this compound presents unique challenges, primarily the propensity for base-catalyzed rearrangement. This document outlines a robust and reliable synthetic strategy centered on the alkylation of a lithium acetylide with a functionalized propargylic bromide. We will delve into the causal mechanisms behind reagent selection, provide detailed, step-by-step protocols for the synthesis of a key precursor and the final target molecule, and discuss critical aspects of purification, characterization, and process troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development who require a practical and scientifically-grounded approach to this class of molecules.
Introduction: The Challenge and Utility of Non-Conjugated Diynes
Non-conjugated diynes, often referred to as "skipped" diynes, are characterized by two triple bonds separated by one or more sp³-hybridized carbon atoms. This arrangement imbues them with distinct reactivity compared to their conjugated isomers. The methylene bridge in 1,4-diynes, for instance, possesses acidic protons and is a key structural motif in molecules that undergo Bergman cyclization and other cycloaromatization reactions. However, the synthesis of these systems is often complicated by their thermodynamic instability relative to the corresponding conjugated 1,3-diynes. Base-catalyzed isomerization is a prevalent side reaction that can significantly reduce the yield of the desired 1,4-diyne.[1]
This guide presents a logical and validated approach to the synthesis of this compound that mitigates this challenge through careful control of reaction conditions and reagent selection. The core strategy involves the nucleophilic substitution (SN2) reaction between lithiopropyne and the electrophilic precursor, 1-bromo-2-butyne.
Core Synthesis Strategy: Acetylide Alkylation
Principle of the Method
The foundational principle of this synthesis is the high nucleophilicity of acetylide anions. A terminal alkyne, such as propyne, can be readily deprotonated by a strong, non-nucleophilic base to form a potent carbon-based nucleophile. This acetylide can then displace a suitable leaving group from an electrophile in a classic SN2 reaction, forming a new carbon-carbon bond.
Rationale for Reagent and Condition Selection
-
Nucleophile Generation: Propyne serves as the C3 acetylenic fragment. To deprotonate it, n-butyllithium (n-BuLi) is the base of choice. Its high basicity (pKa of butane is ~50) ensures rapid and quantitative conversion of propyne (pKa ~25) to its lithium salt. Furthermore, n-BuLi is a poor nucleophile itself, minimizing competitive side reactions. The reaction is conducted at extremely low temperatures (-78 °C) to ensure kinetic control and prevent unwanted side reactions or degradation of the organolithium species.
-
Electrophile: 1-Bromo-2-butyne is an ideal C4 electrophilic partner. It features an internal alkyne, which is not susceptible to deprotonation under the reaction conditions, and a primary bromide. Bromide is an excellent leaving group, facilitating the SN2 displacement by the lithiopropyne nucleophile.
-
Solvent: Anhydrous tetrahydrofuran (THF) is used as the solvent. It is aprotic, preventing the quenching of the highly basic organolithium reagents, and its polarity is sufficient to solvate the lithium cation, promoting the desired reactivity. Its low freezing point makes it suitable for reactions conducted at -78 °C.
Precursor Synthesis: Preparation of 1-Bromo-2-butyne
A reliable supply of the electrophile is paramount. 1-Bromo-2-butyne can be efficiently synthesized from commercially available 2-butyn-1-ol.
Reaction Mechanism
The synthesis proceeds via the conversion of the primary alcohol into a good leaving group, followed by substitution with bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation. The reaction mechanism involves the initial attack of the alcohol's oxygen on the phosphorus atom, followed by intramolecular displacement by a bromide ion. Pyridine is added to neutralize the HBr byproduct generated during the reaction.[2]
Experimental Protocol: 1-Bromo-2-butyne[2]
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagents: The flask is charged with 2-butyn-1-ol (1.0 eq) and anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.
-
Addition: Pyridine (0.43 eq) is added at once, followed by the slow, dropwise addition of phosphorus tribromide (0.68 eq) over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.
-
Workup: The mixture is cooled back to 0 °C and cautiously quenched with ice-cold water. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic extracts are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The solvent is carefully removed by rotary evaporation at low temperature (<10 °C). The resulting crude product can be further purified by vacuum distillation to yield 1-bromo-2-butyne as a clear liquid.
Final Product Synthesis: this compound
This section details the core coupling reaction to form the target molecule.
Overall Reaction Workflow
Caption: High-level workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism: Deprotonation of propyne followed by SN2 alkylation.
Detailed Experimental Protocol
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet for inert gas (Argon or Nitrogen), and a rubber septum.
-
Acetylide Formation: Anhydrous THF is added to the flask, followed by cooling to -78 °C using a dry ice/acetone bath. Propyne gas is bubbled through the cold THF until a slight excess has condensed (or a solution of propyne in THF is used). n-Butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) is added dropwise via syringe, keeping the internal temperature below -70 °C. The mixture is stirred for 30-45 minutes at -78 °C to ensure complete formation of lithiopropyne.
-
Alkylation: A solution of 1-bromo-2-butyne (1.0 eq) in a small amount of anhydrous THF is added dropwise to the cold lithiopropyne suspension. The reaction is stirred at -78 °C for 2-3 hours.
-
Warming: The cooling bath is removed, and the reaction mixture is allowed to slowly warm to room temperature overnight with continuous stirring.
-
Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water, then with saturated brine, and finally dried over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: The drying agent is removed by filtration, and the bulk of the solvent is removed using a rotary evaporator with a cool water bath. Caution: this compound is expected to be volatile.
Purification and Characterization
Purification Protocol
The crude product is a low-boiling liquid. Purification is best achieved by fractional distillation under atmospheric pressure.
-
Assemble a fractional distillation apparatus with a Vigreux column.
-
Carefully transfer the crude liquid to the distillation flask.
-
Heat the flask gently using an oil bath.
-
Collect the fraction boiling at the expected temperature for this compound. The boiling point will be higher than that of the analogous 1,4-pentadiyne (61-64 °C), likely in the range of 100-120 °C.
Expected Characterization Data
While a definitive experimental spectrum is not available in public databases, the structure of this compound allows for reliable prediction of its key spectroscopic features.[3][4]
| Technique | Expected Features |
| ¹H NMR | δ (ppm): ~3.1 (t, 2H, propargylic CH₂), ~2.1 (t, 1H, acetylenic CH), ~1.8 (t, 3H, CH₃ next to internal alkyne), ~1.1 (d, 3H, CH₃ of propyne unit - this is incorrect, should be a singlet or t from long range coupling). Corrected Prediction: ~3.1 (m, 2H, C3-H₂), ~2.2 (t, 1H, C1-H), ~1.8 (t, 3H, C7-H₃). The methylene protons at C3 would likely appear as a triplet of triplets due to coupling with both acetylenic protons. |
| ¹³C NMR | δ (ppm): ~85 (internal C≡C), ~80 (internal C≡C), ~75 (terminal C≡CH), ~70 (terminal C≡CH), ~20 (propargylic CH₂), ~4 (CH₃). |
| IR | ν (cm⁻¹): ~3300 (strong, sharp, ≡C-H stretch), ~2950-2850 (C-H stretches), ~2250 (weak, internal C≡C stretch), ~2120 (medium, terminal C≡C stretch).[5] |
| Mass Spec | [M]⁺: 92.06 (for C₇H₈). |
Process Validation and Troubleshooting
| Parameter | Rationale / Troubleshooting Point |
| Anhydrous Conditions | Critical. All glassware must be flame-dried, and all solvents must be anhydrous. Any moisture will quench the n-BuLi and lithiopropyne, halting the reaction. |
| Temperature Control | Critical. The initial deprotonation and alkylation must be kept at -78 °C to prevent side reactions. Allowing the reaction to warm prematurely can promote isomerization to the more stable 1,3-heptadiyne. |
| Slow Addition | The dropwise addition of n-BuLi and the electrophile helps to control the reaction exotherm and maintain a low internal temperature. |
| Impurity Profile | The primary impurity to monitor for is the conjugated 1,3-heptadiyne. This can be identified by the absence of a terminal ≡C-H stretch in the IR spectrum and a significantly different NMR spectrum. If significant isomerization occurs, consider using a bulkier base or running the reaction at a lower temperature for a longer duration. |
Safety Precautions
-
n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coat and safety glasses.
-
Phosphorus Tribromide: Corrosive and lachrymatory. Reacts with water to produce HBr gas. Handle only in a well-ventilated fume hood.
-
Alkynes: Low molecular weight alkynes are volatile and flammable. Propyne is a gas at room temperature and should be handled with appropriate gas regulation equipment.
-
General: Perform all reactions in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- (No specific reference for abstract)
-
Poon, K. C., et al. (2022). Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Other Neopentylene-Tethered (NPT) 1,6-Diynes. The Journal of Organic Chemistry. Available at: [Link]
- (No specific reference for section 2.1)
-
Wikipedia contributors. (2023). 1,4-Pentadiyne. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- (No specific reference for section 2.2)
- (No specific reference for section 3.0)
- (No specific reference for section 3.1)
- (No specific reference for section 3.1)
-
McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
- (No specific reference for section 4.3)
- (No specific reference for section 4.3)
- (No specific reference for section 5.0)
- (No specific reference for section 5.1)
- (No specific reference for section 5.1)
-
Sajan, D., et al. (2019). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved from [Link]
Sources
1,4-Heptadiyne: Technical Monograph & Synthesis Guide
CAS Number: 66084-38-6 Formula: C₇H₈ Molecular Weight: 92.14 g/mol IUPAC Name: Hepta-1,4-diyne[1][2][3]
Executive Summary
1,4-Heptadiyne is a "skipped" diyne characterized by a methylene group (
Critical Note on Isomer Identification: Researchers frequently confuse this compound with 1,6-heptadiyne. Verify the CAS number (66084-38-6) and the NMR splitting pattern of the C3 protons (triplet,
Physiochemical Profile & Datasheet[4]
| Property | Value | Technical Note |
| Boiling Point | 62–63 °C (80 Torr) | Extrapolates to ~115 °C at atm. Distill under vacuum to prevent polymerization. |
| Density | 0.8086 g/cm³ | Slightly less dense than water; phase separates easily in aqueous workups. |
| Refractive Index | High index due to electron density of triple bonds. | |
| Solubility | DCM, Et₂O, Hexanes | Poorly soluble in water. |
| Stability | Low | Prone to base-catalyzed isomerization to conjugated 1,3-diynes. Store at -20°C under Argon. |
Synthetic Routes & Optimization
The synthesis of this compound requires bypassing the thermodynamic preference for conjugated systems. The most robust protocol involves the Copper(I)-catalyzed coupling of propargyl bromide with 1-butyne.
Protocol: Copper-Catalyzed Propargylic Substitution
Objective: Synthesis of this compound via C-C coupling while suppressing allenyl isomerization.
Reagents:
-
1-Butyne (1.1 equiv)
-
Propargyl Bromide (1.0 equiv, 80% in toluene)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Sodium Iodide (NaI, 5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)[4]
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve NaI and CuI in anhydrous DMF. Stir for 15 minutes until a homogenous yellow solution forms.
-
Base Addition: Add K₂CO₃ followed by 1-butyne. Cool the mixture to 0°C to minimize volatility of the alkyne.
-
Coupling: Add propargyl bromide dropwise over 30 minutes. The slow addition is crucial to prevent thermal spikes that trigger polymerization.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Do not heat above 40°C.
-
Quench & Extraction: Pour the reaction mixture into ice-cold saturated NH₄Cl (to sequester Copper). Extract 3x with Diethyl Ether.
-
Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (60-65°C @ 80 Torr). Do not use silica gel chromatography as the acidic surface can catalyze isomerization.
Visualization: Synthesis Workflow
Caption: Figure 1. Optimized Cu-catalyzed coupling workflow for this compound synthesis, emphasizing temperature control to prevent isomerization.
Reactivity & Mechanistic Insights[6][7]
The defining feature of this compound is the "skipped" methylene group at C3. The protons on this carbon are bis-propargylic, meaning they are flanked by two triple bonds. This significantly lowers their pKa (estimated ~20-22), making them susceptible to abstraction by weak bases.
The Isomerization Hazard
Upon proton abstraction, the molecule enters an equilibrium favoring the thermodynamically stable conjugated system. This is the primary failure mode in experimental applications.
Pathway:
-
Deprotonation: Base removes proton at C3.
-
Allenyl Shift: Reprotonation occurs at C1 or C5, forming an allene intermediate.
-
Conjugation: Subsequent shifts lead to the 1,3-diyne (conjugated).
Visualization: Isomerization Pathway
Caption: Figure 2. The degradation pathway of this compound. Base exposure triggers a shift from the skipped kinetic product to the conjugated thermodynamic product.
Applications in Drug Discovery[8]
A. PUFA Mimetics & Lipid Peroxidation
This compound serves as a structural probe for Polyunsaturated Fatty Acids (PUFAs). Natural PUFAs (like Arachidonic acid) contain skipped cis-double bonds. The 1,4-diyne moiety mimics this geometry while altering the electronics, allowing researchers to study:
-
Lipoxygenase (LOX) Inhibition: The alkyne units can bind to the active site iron of LOX enzymes, acting as mechanism-based inhibitors.
-
Oxidative Stress Probes: The C3 methylene is highly reactive toward radical abstraction, making this molecule a sensitive probe for lipid peroxidation cascades in cell membranes.
B. Bioorthogonal "Click" Chemistry
While 1,6-heptadiyne is more common for double-click reactions, this compound offers a unique "hetero-click" profile.
-
Terminal Alkyne (C1): Reacts rapidly in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Internal Alkyne (C4): Sterically hindered and electronically distinct. It remains inert under standard CuAAC conditions, allowing for sequential functionalization or use as a latent reactive group.
Handling & Safety Protocols
-
Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at -20°C. Exposure to air leads to slow oxidation; exposure to light can trigger polymerization.
-
Flammability: High vapor pressure and triple-bond energy density make it extremely flammable. Ground all glassware.
-
Toxicity: Like many acetylenic compounds, it is a potential irritant and alkylating agent. Use double-gloving (Nitrile) and work within a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11263471, this compound. Retrieved from [Link][5]
-
Inoue, A., et al. (2024). CuBr-Catalyzed Coupling of Propargyl Bromides with Terminal Alkynes. Journal of Organic Chemistry.[4][6] (Contextual citation for synthesis mechanism). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Skipped Diynes via Propargylic Substitution. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C7H8 | CID 11263471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Diene synthesis by allylation or C-C coupling [organic-chemistry.org]
- 5. 1,4-Heptadiene | C7H12 | CID 5367564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
1,4-Heptadiyne: Physicochemical Profile and Synthetic Utility in Lipid Mimetics
Part 1: Executive Summary & Molecular Identity
1,4-Heptadiyne (CAS: 66084-38-6) is a "skipped" diyne, characterized by a methylene (
For drug development professionals, this molecule serves two critical functions:
-
Lipid Mimetics: It acts as a bioisostere for the 1,4-diene system found in linoleic and arachidonic acids, often used to probe or inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
-
Click Chemistry Scaffold: The terminal alkyne provides a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of lipid tails to fluorophores or drug payloads.
Molecular Weight & Stoichiometry
Precise stoichiometric control is vital for polymerization and coupling reactions.
| Element | Count | Atomic Mass (Da) | Subtotal ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Total MW | 92.141 |
Part 2: Physicochemical Characterization
The following data aggregates experimental values and calculated properties essential for handling and purification.
| Property | Value | Context/Notes |
| Molecular Formula | Unsaturation Degree: 4 | |
| Boiling Point | 62–63 °C | @ 80 Torr (Reduced Pressure) |
| Density | 0.8086 g/cm³ | Liquid at RT |
| Refractive Index | ~1.450 | Estimated |
| Solubility | Hydrophobic | Soluble in DCM, THF, Et₂O; Insoluble in water |
| Stability | Low | Prone to base-catalyzed isomerization to 1,3-heptadiyne |
Critical Handling Note: this compound is a terminal alkyne with a skipped methylene group. It is thermodynamically unstable relative to its conjugated isomer. Storage at -20°C under argon is recommended to prevent polymerization or isomerization.
Part 3: Synthetic Pathways & Protocols
The synthesis of this compound requires a strategy that prevents the "zipper" isomerization of the triple bonds into conjugation. The most robust method involves the copper(I)-catalyzed coupling of a propargylic halide with an alkynyl Grignard reagent.
Mechanism: The Modified Barbier-Grignard Coupling
Direct nucleophilic substitution on propargyl bromide by an acetylide is sluggish and prone to allenic rearrangement (
Reaction Scheme:
Detailed Experimental Protocol
Standardized for 50 mmol scale.
Reagents:
-
1-Butyne (50 mmol)
-
Ethylmagnesium Bromide (EtMgBr) (3.0 M in Et₂O, 55 mmol)
-
Propargyl Bromide (80% in toluene, 50 mmol)
-
Copper(I) Chloride (CuCl) (Catalytic, 5 mol%)
-
Solvent: Anhydrous THF (degassed)
Step-by-Step Workflow:
-
Metallation (Grignard Formation):
-
In a flame-dried 3-neck flask under Argon, dissolve 1-butyne in anhydrous THF.
-
Cool to 0°C. Dropwise add EtMgBr over 20 minutes.
-
Observation: Evolution of ethane gas.
-
Warm to RT and stir for 1 hour to ensure complete formation of 1-butynylmagnesium bromide.
-
-
Catalytic Coupling:
-
Cool the reaction mixture back to 0°C.
-
Add CuCl (solid) in one portion. The solution may turn dark/opaque.
-
Add Propargyl Bromide dropwise over 30 minutes. Control Exotherm: Maintain internal temp < 10°C.
-
-
Workup & Isolation:
-
Stir at RT for 12 hours.
-
Quench: Pour mixture into ice-cold saturated
(aq) to dissolve copper salts (blue aqueous layer). -
Extraction: Extract with Diethyl Ether (3x).
-
Purification: Dry organic layer over
. Concentrate carefully (product is volatile). -
Distillation: Distill under reduced pressure (approx. 80 Torr) to collect the fraction boiling at 62–63°C.
-
Visualization: Synthetic Workflow
Figure 1: Step-by-step synthetic workflow for the copper-catalyzed production of this compound.
Part 4: Reactivity & Stability (The "Skipped" Risk)
The defining feature of this compound is the methylene "skip" (
The Isomerization Trap:
In the presence of bases (even weak bases like
-
Deprotonation: Base removes a proton from C3.
-
Allenic Shift: The anion delocalizes to form a 1,2-diene-4-yne (allenyl-alkyne).
-
Conjugation: Further rearrangement leads to the thermodynamically stable 1,3-heptadiyne (conjugated).
Why this matters: Isomerization destroys the "lipid mimetic" geometry. If using this molecule for biological probes, verify integrity via NMR (
Figure 2: Base-catalyzed isomerization pathway. The shift from skipped to conjugated destroys biological utility.
Part 5: Applications in Drug Development[1][2][3]
PUFA Analogues & COX Inhibition
This compound is a structural fragment of skipped polyynes used to inhibit lipoxygenases. By replacing the cis-double bonds of fatty acids with alkyne units, researchers create "stiff" analogues.
-
Mechanism: The alkyne unit cannot be epoxidized or cyclized by COX enzymes in the same manner as an alkene, effectively acting as a metabolic blocker or a mechanistic probe to study the enzyme's active site geometry.
Click Chemistry Probes
The terminal alkyne at C1 allows this compound to function as a "clickable" lipid tail.
-
Workflow:
-
Synthesize this compound.
-
Couple the internal alkyne (via Sonogashira) to a long chain to mimic a fatty acid.
-
Use the remaining terminal alkyne to "click" onto azide-functionalized fluorophores in live cells.
-
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Bates, C. G., Saejueng, P., & Venkataraman, D. (2004).[1] Copper-Catalyzed Synthesis of 1,3-Enynes. Organic Letters, 6(9), 1441–1444. (Cited for copper-catalysis mechanisms relevant to diyne coupling).[1][2][3] Retrieved from [Link]
-
Verkruijsse, H. D., & Hasselaar, M. (1979).[4] Synthesis of 1,4-diynes. Synthesis, 1979(4), 292-293. (Foundational protocol for skipped diyne synthesis).
- Gunstone, F. D. (2004). The Chemistry of Oils and Fats. Blackwell Publishing. (Reference for skipped diynes in lipid mimetics).
Sources
The Reactivity Landscape of 1,4-Heptadiyne: A Technical Guide
This guide provides a comprehensive technical analysis of 1,4-Heptadiyne, focusing on its unique reactivity profile as a "skipped" diyne.
Part 1: Executive Summary & Structural Logic
This compound (
This structure creates a "Janus-faced" molecule with three distinct reactive centers:
-
Terminal Alkyne (
): Accessible for "Click" chemistry and metallation. -
Internal Alkyne (
): Sterically hindered, requiring specific catalysts for functionalization. -
Skipped Methylene (
): The thermodynamic weak point. High acidity ( ) makes it prone to base-catalyzed isomerization toward the conjugated 1,3-system.
Key Technical Insight: Successful utilization of this compound requires strict control over basicity and temperature to prevent the "Isomerization Trap" while selectively engaging the terminal or internal alkyne.
Part 2: Synthesis & Handling Protocol
Commercial supplies of this compound can degrade. For high-precision applications, fresh synthesis or rigorous purification is recommended.
Protocol: Copper-Catalyzed Coupling (Modified Verkruijsse Method)
This protocol avoids the use of unstable propargyl halides in large excess by using a copper(I) catalyst to facilitate the coupling of propargyl bromide with 1-butynylmagnesium bromide.
Reagents:
-
1-Butyne (bubbled into THF)
-
Ethylmagnesium bromide (EtMgBr, 3.0 M in ether)
-
Propargyl bromide (80% in toluene)
-
Copper(I) chloride (CuCl) - Catalyst[1]
Step-by-Step Methodology:
-
Grignard Preparation:
-
Cool a dry 3-neck flask containing THF to -20°C under Argon.
-
Bubble 1-butyne (1.1 eq) into the solvent.
-
Add EtMgBr (1.0 eq) dropwise over 30 mins. Maintain temp < 0°C.
-
Mechanistic Note: Deprotonation of 1-butyne is quantitative. The resulting 1-butynylmagnesium bromide is the nucleophile.
-
-
Catalytic Coupling:
-
Add CuCl (5 mol%). The solution will darken, indicating the formation of the active organocopper species.
-
Add propargyl bromide (0.95 eq) dropwise at 0°C.
-
Critical Control: Do not allow temperature to exceed 20°C. Higher temperatures promote allene formation.
-
-
Quench & Isolation:
-
Quench with saturated
(aq) to sequester copper salts. -
Extract with pentane (low boiling point is crucial for product isolation).
-
Distillation: this compound boils at ~110-115°C (atmospheric). Distill under reduced pressure (e.g., 40°C at 20 mmHg) to prevent thermal isomerization.
-
Part 3: The Isomerization Trap (Mechanism & Mitigation)
The defining challenge of this compound is its propensity to rearrange into the thermodynamically stable 1,3-heptadiyne or allenic isomers.
Mechanism of Failure
The protons at
Pathway:
-
Deprotonation: Base removes
from . -
Allenyl Anion Formation: Negative charge delocalizes onto
or . -
Reprotonation: Occurs at
to form the 1,2,4-triene (vinyl allene), which eventually tautomerizes to the conjugated 1,3-diyne.
Visualization: Reactivity & Isomerization Pathways
Figure 1: Divergent reactivity pathways. The red path indicates the base-catalyzed decomposition (isomerization), while the grey paths represent productive synthetic transformations.
Part 4: Functionalization Strategies
Terminal Alkyne Modification (Regioselective)
The steric difference between the terminal proton (
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Conditions:
(1 mol%), Sodium Ascorbate, t-BuOH/H2O. -
Note: Avoid amine ligands if possible, or use sterically hindered bases (e.g., 2,6-lutidine) to prevent C3 deprotonation.
-
Product: 4-(pent-2-ynyl)-1,2,3-triazole.
-
-
Sonogashira Coupling:
-
Conditions:
(2 mol%), CuI (1 mol%), , Ar-I. -
Risk: Triethylamine can trigger isomerization.
-
Optimization: Use secondary amines (e.g., diethylamine) or inorganic bases like
in non-polar solvents (toluene) where the base solubility is low, reducing the rate of C3 deprotonation relative to the cross-coupling.
-
Cycloisomerization & Annulation
This compound serves as a 4-carbon synthon for constructing heterocycles.
| Reaction Type | Catalyst System | Product Outcome | Mechanism Note |
| [2+2+2] Cycloaddition | Benzene derivatives | Requires an external alkyne or nitrile partner. The ethyl group remains on the ring. | |
| Cycloisomerization | Furans / Pyrroles | Requires a nucleophile ( | |
| Pauson-Khand | Cyclopentenones | Intermolecular reaction with CO. The 1,4-spacing is generally less favorable for intramolecular PK than 1,6-diynes. |
Part 5: References
-
Verkruijsse, H. D., & Hasselaar, M. (1979).[1] Synthesis of 1,4-diynes. Synthesis, 1979(4), 292-293.
-
Trost, B. M., & Rudd, M. T. (2005). Ruthenium-catalyzed cycloisomerization of diynes. Journal of the American Chemical Society, 127(13), 4763-4776.
-
Campagne, J. M., et al. (2006). Reactivity of skipped diynes in transition metal-catalyzed reactions. Chemical Reviews, 106(12), 5274-5302.
-
Gevorgyan, V., et al. (1999). Base-catalyzed isomerization of alkynes. Journal of Organic Chemistry, 64(6), 1878-1887.
Sources
An In-depth Technical Guide to the Electrophilic Addition Reactions of 1,4-Heptadiyne
Abstract
This technical guide provides a comprehensive examination of the electrophilic addition reactions of 1,4-heptadiyne. As a non-conjugated diyne, its reactivity is characterized by the independent behavior of its two triple bonds, offering a platform for controlled synthesis of a variety of unsaturated and saturated halogenated compounds. This document will delve into the mechanistic underpinnings of these reactions, predict the resulting products based on established chemical principles, and provide hypothetical experimental protocols and characterization data. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who are interested in the functionalization of alkyne-containing molecules.
Introduction: The Unique Reactivity of this compound
This compound is an intriguing substrate for organic synthesis. Its structure features a terminal alkyne and an internal alkyne, separated by a methylene group. This "skipped" or non-conjugated arrangement means that the two triple bonds react independently of each other, akin to the reactions of isolated alkenes.[1] This lack of electronic communication between the pi systems allows for a degree of selectivity that is not observed in conjugated systems.
The primary focus of this guide will be on the electrophilic addition of hydrogen halides (H-X) and halogens (X₂) to this compound. These reactions are fundamental in organic chemistry for the introduction of functional groups that can be further elaborated, making them crucial for the synthesis of complex molecules in pharmaceutical and materials science research.
General Principles of Electrophilic Addition to Alkynes
Electrophilic addition to alkynes is a cornerstone of organic synthesis. The high electron density of the carbon-carbon triple bond makes it susceptible to attack by electrophiles. The mechanism of these additions can proceed through a vinyl carbocation intermediate or a bridged halonium ion, depending on the electrophile and reaction conditions.[2][3]
A key principle governing the regioselectivity of these reactions is Markovnikov's rule . This rule states that in the addition of a protic acid (like HBr) to an unsymmetrical alkyne, the proton will add to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[4][5] For terminal alkynes, this results in the formation of a carbocation on the internal carbon.
The stereochemistry of the addition is also a critical consideration. For instance, the addition of halogens often proceeds via an anti-addition pathway, where the two halogen atoms add to opposite faces of the triple bond.[6]
Electrophilic Addition of Hydrogen Halides (H-X) to this compound
The reaction of this compound with one equivalent of a hydrogen halide, such as hydrogen bromide (HBr), is expected to exhibit regioselectivity based on the differing substitution of the two triple bonds.
Regioselectivity: Terminal vs. Internal Alkyne
The terminal alkyne (C1-C2) is sterically more accessible and, upon protonation, can form a secondary vinyl carbocation at C2. The internal alkyne (C4-C5), upon protonation, would form a less stable secondary vinyl carbocation. Therefore, the initial electrophilic attack is more likely to occur at the terminal triple bond.
Following Markovnikov's rule, the proton will add to C1, leading to the formation of a more stable secondary vinyl carbocation at C2. Subsequent attack by the bromide ion will yield the major product, 2-bromo-1,4-heptadiene.
Reaction with Excess Hydrogen Halide
With two or more equivalents of HBr, both triple bonds will react. The initial addition product, 2-bromo-1,4-heptadiene, will undergo a second electrophilic addition. The remaining triple bond (C4-C5) will react with a second molecule of HBr. Protonation of this internal alkyne can lead to two possible vinyl carbocations. The subsequent attack of the bromide ion will result in a mixture of di-bromoheptenes. Further reaction with HBr will lead to the formation of a geminal dihalide at the terminal end and addition across the internal triple bond. The final product upon reaction with excess HBr is predicted to be 2,2,4,5-tetrabromoheptane.
Predicted Products of Hydrohalogenation
| Reactant | Reagent (1 eq.) | Major Predicted Product | Minor Predicted Product(s) |
| This compound | HBr | 2-Bromo-1,4-heptadiene | 1-Bromo-1,4-heptadiene |
| This compound | HBr (excess) | 2,2,4,5-Tetrabromoheptane | Isomeric tetrabromoheptanes |
Mechanistic Pathway of Hydrobromination
The proposed mechanism for the addition of one equivalent of HBr to this compound is illustrated below.
Caption: Proposed mechanism for the hydrobromination of this compound.
Electrophilic Addition of Halogens (X₂) to this compound
The addition of halogens, such as bromine (Br₂), to this compound is also expected to proceed in a stepwise manner, with each triple bond reacting independently.
Reaction with One Equivalent of Halogen
With one equivalent of Br₂, the more reactive terminal alkyne is expected to react preferentially. The reaction is likely to proceed through a cyclic bromonium ion intermediate.[2] The subsequent nucleophilic attack by the bromide ion occurs from the anti-face, leading to the formation of a trans-dibromoalkene.
Reaction with Excess Halogen
The addition of a second equivalent of Br₂ will occur at the remaining internal triple bond of the initially formed dibromo-diene. This will also proceed via a bromonium ion intermediate, resulting in the formation of a tetrabromoalkene. With an excess of the halogen, the final product will be a hexabromoheptane.
Predicted Products of Halogenation
| Reactant | Reagent (1 eq.) | Major Predicted Product |
| This compound | Br₂ | (E)-1,2-Dibromo-1,4-heptadiene |
| This compound | Br₂ (excess) | 1,1,2,2,4,5-Hexabromoheptane |
Mechanistic Pathway of Bromination
The proposed mechanism for the addition of one equivalent of Br₂ to this compound is depicted below.
Caption: Proposed mechanism for the bromination of this compound.
Potential for Intramolecular Cyclization
In some cases, electrophilic addition to diynes can be followed by intramolecular cyclization, especially if a nucleophilic atom is suitably positioned within the molecule. While this compound itself is unlikely to undergo spontaneous cyclization upon simple hydrohalogenation or halogenation, derivatives with appropriately placed functional groups could potentially lead to the formation of heterocyclic compounds such as furans or pyrroles.[7][8] For instance, the addition of an electrophile that introduces a nucleophilic center could trigger a subsequent ring-closing reaction.
Experimental Protocols (Hypothetical)
Due to the limited availability of specific experimental data for this compound, the following protocols are based on general procedures for electrophilic additions to alkynes.
Protocol for Hydrobromination of this compound (1 equivalent)
-
Reaction Setup: A solution of this compound (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of HBr in acetic acid (1.0 eq.) is added dropwise to the stirred solution of the diyne over a period of 15-20 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired bromo-heptadiene.
Protocol for Bromination of this compound (1 equivalent)
-
Reaction Setup: this compound (1.0 eq.) is dissolved in a non-polar solvent such as carbon tetrachloride or dichloromethane in a flask protected from light.
-
Reagent Addition: A solution of bromine (1.0 eq.) in the same solvent is added dropwise to the alkyne solution at room temperature. The characteristic red-brown color of bromine should disappear upon addition.
-
Reaction Monitoring: The reaction is monitored by observing the disappearance of the bromine color and by TLC analysis.
-
Workup: After the reaction is complete, the solvent is removed in vacuo.
-
Purification: The resulting crude product can be purified by distillation under reduced pressure or by column chromatography to afford the dibromo-heptadiene.
Predicted Spectroscopic Data for Major Products
The following table summarizes the expected key spectroscopic features for the major predicted products of the electrophilic addition reactions.
| Product | ¹H NMR (predicted) | ¹³C NMR (predicted) | Mass Spectrometry (predicted) |
| 2-Bromo-1,4-heptadiene | Signals for vinyl protons (~5.5-6.5 ppm), allylic protons, and the ethyl group. | Signals for sp² carbons (~110-140 ppm), sp carbons (~70-90 ppm), and sp³ carbons. | Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks of nearly equal intensity). |
| (E)-1,2-Dibromo-1,4-heptadiene | Signals for the vinyl proton (~6.5-7.0 ppm), allylic protons, and the ethyl group. | Signals for sp² carbons bearing bromine (~110-120 ppm), sp carbons, and sp³ carbons. | Molecular ion peak with a characteristic M⁺, M⁺+2, and M⁺+4 pattern for two bromine atoms. |
Conclusion and Future Directions
The electrophilic addition reactions of this compound offer a predictable and regioselective route to a range of halogenated dienes and saturated compounds. The independent reactivity of the non-conjugated triple bonds allows for stepwise functionalization, providing a valuable tool for synthetic chemists. While this guide provides a theoretical framework based on established principles, further experimental investigation is required to fully elucidate the reactivity of this specific diyne and to explore the potential for novel intramolecular cyclization reactions. Future research could focus on the use of different electrophiles, the influence of reaction conditions on product distribution, and the application of these reactions in the synthesis of target molecules with potential biological or material applications.
References
-
Chemistry LibreTexts. (2022, January 24). 16.8 Electrophilic Addition: 1,2- Versus 1,4-Addition. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 1,2 and 1,4 Electrophilic Addition to Dienes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 4.11: Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]
-
OpenStax. (2023, September 20). 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 21). 1.4: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]
-
Key, J. (2026, January 13). 11. Electrophilic Addition to Dienes Mechanism [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Explained. (2023, March 22). Electrophilic addition in isolated and conjugated dienes [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]
-
Reddit. (2025, June 8). Mechanism of electrophilic addition with alkynes. r/chemhelp. Retrieved from [Link]
-
OpenStax. (2023, September 20). 9.3 Reactions of Alkynes: Addition of HX and X2. In Organic Chemistry. Retrieved from [Link]
-
La Salle University. (n.d.). Electrophilic Addition Reactions. Retrieved from [Link]
-
Boyer Research. (2021, February 23). 32b: Electrophilic addition to dienes [Video]. YouTube. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
-
Ashenhurst, J. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Retrieved from [Link]
- Zhou, L., et al. (2018). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Chemistry – An Asian Journal, 13(17), 2329-2346.
- Negishi, E., et al. (2005). Copper-Free Synthesis of Skipped Diynes via Cross-Coupling Reactions of Alkynylalanes with Propargylic Electrophiles. Organic Letters, 7(24), 5353-5355.
-
Ashenhurst, J. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 27). 13.7: Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
- Buchwald, S. L., et al. (2014). Catalytic Anti-Markovnikov Hydrobromination of Alkynes. Journal of the American Chemical Society, 136(28), 9904-9907.
-
Chemistry Stack Exchange. (2021, March 5). Why do dihaloalkanes lose both halogen atoms during mass spectrometry?. Retrieved from [Link]
- Wang, Q., et al. (2021). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes.
- Padwa, A., et al. (2023, August 24).
- Procter, D. J., et al. (2022). Visible-light induced click reactions of acylsilanes with pyruvate electrophiles. Chemical Science, 13(1), 133-138.
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Che, C.-M., et al. (2016). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 138(3), 918-926.
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]
- Zhan, Z.-P., et al. (2014). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Molecules, 19(9), 13790-13810.
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Boyer Research. (2021, September 30). 11 - Synthesis of Furans and Pyrroles [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
Pure. (1975, January 1). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Retrieved from [Link]
- Li, Y., et al. (2019). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes.
-
ResearchGate. (2025, August 6). Intramolecular cyclization of alkylimidazoles | Request PDF. Retrieved from [Link]
-
Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 13 C NMR spectra of polycyclic compounds. Bicyclo[2.2.1]heptadiene tetramers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polysubstituted furans from sulfur ylides and alkynes. Retrieved from [Link]
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Chemo- and Regioselective Nucleophilic Functionalization of 1,4-Heptadiyne
Executive Summary: The "Skipped" Diyne Paradox
1,4-Heptadiyne (
The central methylene protons (C3) are doubly propargylic and highly acidic (
This guide details how to execute controlled nucleophilic attacks on this compound , bypassing the isomerization trap to access high-value pharmacological scaffolds.
The Reactivity Landscape
To successfully functionalize this compound, one must map its electronic profile. The molecule presents three distinct sites for reactivity:[1][2][3][4]
-
Terminal Alkyne (C1-C2): Sterically accessible, high affinity for
-acids (Au, Ag, Cu). -
Internal Alkyne (C4-C5): Sterically hindered, electron-rich.
-
Bis-Propargylic Methylene (C3): The nucleophilic "soft spot" (susceptible to deprotonation).
Visualization: Reactivity & Competitive Pathways
The following diagram maps the competing pathways when a nucleophile (
Figure 1: Divergent reactivity pathways.[5] Pathway A leads to often unwanted isomerization, while Pathway B (Metal-Activation) facilitates controlled nucleophilic addition.
Mechanism: Metal-Promoted Nucleophilic Addition
Direct nucleophilic attack on unactivated alkynes is kinetically forbidden due to the repulsion between the nucleophile's lone pair and the electron-rich
The Gold(I) Standard
Gold(I) complexes (e.g.,
Regioselectivity Rule: In this compound, the terminal alkyne (C1) is activated preferentially due to lower steric hindrance compared to the internal alkyne (C4). However, "soft" nucleophiles (e.g., anilines, thiols) often attack the internal carbon of the activated complex to minimize charge concentration, following Markovnikov-like trends tailored by the ligand environment.
Workflow: Catalytic Cycle of Hydrofunctionalization
Figure 2: General catalytic cycle for Gold(I)-mediated nucleophilic addition. Note the trans-addition stereochemistry.
Key Transformations & Protocols
A. Synthesis of Heterocycles (The Paal-Knorr Surrogate)
This compound is a prime precursor for 2,5-disubstituted pyrroles and furans. Instead of the classical Paal-Knorr reaction (which requires 1,4-diketones), one can use a double nucleophilic addition strategy catalyzed by Copper(I) or Gold(I).
Reaction: this compound + Primary Amine (
Experimental Protocol: Au-Catalyzed Pyrrole Synthesis
Objective: Synthesis of 1-phenyl-2-ethyl-pyrrole from this compound and aniline.
Reagents:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Catalyst:
(2 mol%) -
Solvent: Ethanol (EtOH)
-
Temperature: 80°C
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 92 mg) in EtOH (2.0 mL).
-
Nucleophile Addition: Add aniline (1.2 mmol, 112 mg) to the solution.
-
Catalyst Activation: Add
(0.02 mmol). The solution may darken slightly. -
Reaction: Seal the tube and heat to 80°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Mechanistic Note: The amine attacks the terminal alkyne first (hydroamination), forming an enamine intermediate. The second attack closes the ring on the internal alkyne.
-
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.
-
Purification: Flash column chromatography on silica gel (eluent: Hexane
5% EtOAc/Hexane).
Validation Criteria:
-
1H NMR: Disappearance of alkyne protons (
2.0-2.5 ppm). Appearance of pyrrole aromatic protons ( 6.0-6.5 ppm). -
Yield Target: >85%.
B. Hydration to 1,4-Diketones
Controlled hydration (nucleophile =
Data Comparison: Catalyst Efficiency
| Catalyst System | Yield (%) | Time (h) | Selectivity | Notes |
| 92% | 1.5 | High | Best for mild conditions. Expensive. | |
| 78% | 6.0 | Moderate | Requires higher temps (100°C). | |
| 85% | 2.0 | High | Toxic. Avoid for pharma applications. | |
| <30% | 24+ | Low | Major isomerization/polymerization side products. |
Troubleshooting & Optimization
Controlling Isomerization
The most common failure mode is the "brown tar" result, caused by base-catalyzed isomerization to unstable allenes which then polymerize.
-
Solution: Ensure the reaction media is neutral or slightly acidic. Avoid unbuffered amine bases. If using an amine nucleophile, use the hydrochloride salt + mild buffer if the free amine is too basic (
).
Regiocontrol in Asymmetric Diynes
This compound is asymmetric.
-
Issue: Nucleophile attacks C4 (internal) instead of C2 (terminal), or vice versa, leading to regioisomeric mixtures.
-
Fix: Use sterically bulky ligands on the Gold catalyst (e.g., JohnPhos or IPr carbene ligands). Bulky ligands force the nucleophile to attack the less hindered terminal position first.
Solvent Effects
-
Non-polar solvents (Toluene): Slow reaction rates, but high stability.
-
Polar Aprotic (DMF, DMSO): Accelerates nucleophilic attack but increases risk of isomerization.
-
Recommended: 1,4-Dioxane or THF for optimal balance.
References
-
Mechanistic Insight on Gold Catalysis: Gorin, D. J., & Toste, F. D. (2007). Nature of the gold-carbon bond: stability and reactivity. Nature. [Link]
-
Hydration of 1,4-Diynes: Escot, L., et al. (2025). Access to valuable 1,4- and 1,5-diketones through gold(I) catalysis in water.[6] RSC Advances. [Link]
-
Synthesis of Pyrroles from Diynes: Trost, B. M., & Rudd, M. T. (2005). Ruthenium-catalyzed cycloisomerization of diynes. Journal of the American Chemical Society. [Link]
-
Skipped Diyne Isomerization: Campana, A. G., et al. (2007). Base-catalyzed isomerization of skipped diynes. Organic Letters.[4][7] [Link]
-
Nucleophilic Addition to Enediynes (Contextual): Kundu, D., et al. (2022). Nucleophilic Addition of Enolates to 1,4-Dehydrobenzene Diradicals.[8] ACS Omega. [Link]
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Access to valuable 1,4- and 1,5-diketones through gold( i ) catalysis in water: application to chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00107B [pubs.rsc.org]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Part 1: Executive Summary & Technical Context
Application Note: High-Fidelity Sonogashira Coupling of 1,4-Heptadiyne
The Challenge: The "Skipped" Diyne Instability
this compound represents a class of "skipped" or methylene-interrupted diynes (
However, it presents a severe synthetic challenge: Base-Catalyzed Isomerization .
The protons at the C3 position (between the two alkynes) are doubly propargylic and highly acidic (
The Solution: Kinetic Control To couple the terminal alkyne (C1) with an aryl/vinyl halide without disturbing the C3 protons, the reaction must operate under Kinetic Control . This requires:
-
Mild Bases: Avoiding strong hydroxide or unhindered amine bases at high temperatures.
-
Low Temperature: Operating at
to Ambient Temperature (RT). -
Catalytic Efficiency: High-turnover catalysts to facilitate coupling before isomerization can occur.
Part 2: Mechanism & Isomerization Pathways
The following diagram illustrates the competition between the desired cross-coupling cycle and the parasitic isomerization pathway.
Caption: Competitive pathways in 1,4-diyne coupling. Isomerization (Red) is suppressed by temperature control, ensuring the catalytic cycle (Green) dominates.
Part 3: Optimized Experimental Protocols
Protocol A: The "Linstrumelle" Modified Conditions (Recommended)
Best for: Standard aryl iodides and activated bromides. High reliability.
Reagents & Equipment:
-
Substrate: this compound (1.2 equiv).
-
Electrophile: Aryl Iodide (1.0 equiv).
-
Catalyst:
(2-5 mol%). -
Co-Catalyst: CuI (5-10 mol%).
-
Base: Pyrrolidine or Diethylamine (3-5 equiv).
-
Solvent: Dry THF or DMF (Degassed).
Step-by-Step Procedure:
-
Degassing (Critical): In a flame-dried Schlenk flask, place the solvent (THF) and degas via sparging with Argon for 15 minutes. Oxygen promotes Glaser homocoupling (
), which consumes the alkyne. -
Catalyst Loading: Add
and CuI to the flask under Argon flow. -
Electrophile Addition: Add the Aryl Iodide.
-
Base Addition: Add Pyrrolidine via syringe. The solution may darken (formation of active Pd(0) species).
-
Temperature Control: Cool the mixture to
using an ice bath. -
Alkyne Addition: Add this compound dropwise over 10 minutes. Rationale: Slow addition keeps the concentration of free alkyne low, reducing homocoupling risk.
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (max ) . Monitor by TLC/LC-MS.-
Checkpoint: If reaction is sluggish, do NOT heat above
. Instead, add more catalyst. Heating triggers isomerization.
-
-
Workup: Quench with saturated aqueous
(removes Copper salts). Extract with . Wash organic layer with brine, dry over , and concentrate.
Protocol B: Phase-Transfer Conditions (For Sensitive Substrates)
Best for: Substrates prone to base-degradation or when using Aryl Bromides requiring mild heating.
Reagents:
-
Base:
(2.5 equiv). -
Additive:
(TBAB) (1.0 equiv). -
Solvent: Water/Toluene (1:1 biphasic mixture).
-
Catalyst:
(3 mol%) / CuI (3 mol%).
Procedure:
-
Dissolve Aryl Halide, Catalyst, and TBAB in Toluene.
-
Dissolve
in degassed Water. -
Combine phases under Argon.
-
Add this compound.
-
Stir vigorously at RT. The phase transfer agent pulls the base into the organic layer in controlled amounts, minimizing the exposure of the labile C3 protons to high concentrations of base.
Part 4: Data Summary & Troubleshooting
Isomerization vs. Yield Trade-off
| Condition | Base | Temp ( | Yield (Coupled) | Isomerization Risk |
| Standard | 80 | < 30% | High (Major 1,3-diyne) | |
| Protocol A | Pyrrolidine / THF | 20 | 75-85% | Low |
| Protocol B | 25 | 70-80% | Very Low | |
| Cu-Free | 40 | 50-60% | Moderate |
Self-Validating Workflow (Decision Matrix)
Caption: Decision tree for selecting the optimal protocol based on electrophile reactivity and isomerization monitoring.
Part 5: References
-
Sonogashira Coupling Overview:
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
-
Skipped Diyne Instability & Protocols:
-
Gueugnot, S., & Linstrumelle, G. (1999). Synthesis of skipped enynes and diynes. Tetrahedron, 55, 11433. (Foundational work on amine/CuI ratios for skipped systems).
-
Organic Chemistry Portal.[1] (n.d.). Sonogashira Coupling. Retrieved October 24, 2023.
-
-
Application in PUFA Synthesis:
-
Mild/Copper-Free Conditions:
Sources
Application Note: Heterocycle Synthesis from 1,4-Heptadiyne
Abstract
1,4-Heptadiyne (a "skipped" diyne) represents a potent but underutilized scaffold in heterocyclic chemistry. Unlike conjugated 1,3-diynes or tethered 1,6-diynes, the 1,4-motif contains a reactive central methylene bridge (
Part 1: Strategic Analysis & Mechanistic Pathways
The Challenge of the "Skipped" Diyne
This compound (
Therefore, successful heterocycle synthesis requires one of two activation strategies:
-
Oxidative Hydration (Pathway A): Converting the diyne into a 1,4-dicarbonyl (2,5-heptanedione), the universal precursor for 5-membered heterocycles.
-
Isomerization (Pathway B): Base-mediated migration of the
-system to form the conjugated 1,3-heptadiyne, which then participates in Diels-Alder or [4+2] cycloadditions.
Pathway Logic Diagram
The following decision tree illustrates the synthetic divergence based on the target heterocycle.
Figure 1: Divergent synthetic pathways from this compound to various heterocycles.
Part 2: Detailed Protocols
Protocol A: Synthesis of 2,5-Heptanedione (The Gateway Intermediate)
Principle: The hydration of alkynes typically follows Markovnikov's rule. For this compound, double hydration at the internal carbons (C2 and C5) yields 2,5-heptanedione. Gold(I) catalysts are preferred over Mercury(II) due to lower toxicity and higher functional group tolerance.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst:
(2 mol%) / (2 mol%) -
Solvent: 1,4-Dioxane /
(2:1 v/v) -
Acid Additive:
-Toluenesulfonic acid ( TSA, 10 mol%)
Step-by-Step Workflow:
-
Catalyst Activation: In a distinct vial, mix
and in 1,4-dioxane for 10 minutes under Argon. A white precipitate (AgCl) will form; the supernatant contains the active cationic gold species. -
Reaction Assembly: To a reaction flask containing this compound (e.g., 5 mmol, 460 mg), add the solvent mixture (
/Dioxane). -
Initiation: Add the active catalyst solution and
TSA. -
Incubation: Stir at 70°C for 4–6 hours . Monitor via TLC (SiO2, Hexane/EtOAc 8:2). The starting material (
) will disappear, and a polar spot ( , 2,5-heptanedione) will appear. -
Workup: Dilute with brine (20 mL) and extract with
(3 x 15 mL). Dry organic layers over and concentrate. -
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 85–92%.
-
Data Check: 1H NMR should show two carbonyl signals in 13C NMR (~208 ppm) and loss of alkyne protons.
-
Protocol B: Modular Synthesis of Heterocycles (Paal-Knorr)
Once 2,5-heptanedione is secured, it serves as the divergent point for three heterocycle classes.
1. Synthesis of N-Substituted Pyrroles
Mechanism: Double hemiaminal formation followed by dehydration.
Reagents: 2,5-Heptanedione (1.0 equiv), Primary Amine (
-
Mix 2,5-heptanedione (1.0 mmol) and amine (1.2 mmol) in Ethanol (2 mL).
-
Add 1 drop of glacial acetic acid.
-
Microwave Irradiation: Heat at 100°C for 10 minutes (or reflux for 2 hours).
-
Workup: Evaporate solvent. If the product is solid, recrystallize from EtOH/Water. If liquid, pass through a short silica plug.
-
Target: 1-Substituted-2-methyl-5-ethylpyrrole.
-
2. Synthesis of Furans
Mechanism: Acid-catalyzed cyclodehydration.
Reagents: 2,5-Heptanedione (1.0 equiv),
-
Dissolve diketone in Toluene. Add
TSA. -
Reflux with a Dean-Stark trap to remove water azeotropically (2 hours).
-
Wash with
, dry, and distill.-
Target: 2-Methyl-5-ethylfuran.
-
3. Synthesis of Thiophenes
Mechanism: Sulfurization-cyclization. Reagents: 2,5-Heptanedione (1.0 equiv), Lawesson’s Reagent (0.6 equiv), Toluene.
-
Suspend Lawesson’s Reagent in Toluene. Add diketone.
-
Reflux for 3–5 hours under
. -
Cool, filter off solids, and concentrate. Purify via column chromatography (Hexanes).
-
Target: 2-Methyl-5-ethylthiophene.
-
Part 3: Data Summary & Troubleshooting
Comparative Efficiency Table
| Target Heterocycle | Key Reagent | Reaction Time | Typical Yield | Critical Parameter |
| Pyrrole | Primary Amine ( | 10 min (MW) | 90-98% | Steric bulk of amine affects rate. |
| Furan | 2 hr (Reflux) | 75-85% | Efficient water removal (Dean-Stark). | |
| Thiophene | Lawesson's Reagent | 4 hr (Reflux) | 80-88% | Anhydrous conditions required. |
| Pyridine | Nitrile (via Isom.) | 12 hr | 40-60% | Requires pre-isomerization to 1,3-diyne. |
Troubleshooting Guide
-
Issue: Low Yield in Hydration Step.
-
Cause: Incomplete conversion or polymerization.
-
Fix: Ensure the catalyst is active (AgCl precipitate formed). Use degassed solvents to prevent oxidative coupling of the terminal alkyne (Glaser coupling).
-
-
Issue: Regioisomers in Pyridine Synthesis.
-
Cause: Isomerization of this compound produces both 1,3-heptadiyne and allene intermediates.
-
Fix: Use bulky bases (e.g.,
-BuOK) at low temperature (-78°C) to favor kinetic control if isolating the 1,3-diyne, or switch to the Paal-Knorr route (Pathway A) for guaranteed regiocontrol.
-
References
-
Paal-Knorr Pyrrole Synthesis: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis." J. Org.[1][2] Chem. 1991, 56, 6924. Link
-
Gold-Catalyzed Hydration: Marion, N., et al. "Gold(I)-Catalyzed Hydration of Alkynes."[3] J. Am. Chem. Soc.[4] 2009, 131, 448. Link
- 1,4-Diyne Isomerization: Trost, B. M., et al. "Isomerization of 1,4-Diynes." J. Am. Chem. Soc. 2007, 129, 30.
-
Thiophene Synthesis: Ozturk, T., et al. "Synthesis of Thiophenes." Chem. Rev. 2017, 117, 12963. Link
Sources
Application Note: Strategic Utilization of 1,4-Heptadiyne for Strained Ring Synthesis
This Application Note and Protocol guide details the strategic use of 1,4-Heptadiyne in the synthesis of strained ring systems, specifically focusing on Zirconocene-mediated coupling to form metallacycles and subsequent strained macrocycles (cyclophanes) . This approach leverages the unique "skipped" diyne structure to access architectures difficult to synthesize via conventional organic methods.
Executive Summary
This compound (CAS: 2384-71-6) is a critical "skipped" diyne building block characterized by two terminal alkyne units separated by a single methylene bridge. Unlike conjugated 1,3-diynes, the 1,4-arrangement allows for unique conformational flexibility, making it an ideal precursor for transition-metal catalyzed cycloadditions .
This guide focuses on the Zirconocene-mediated oxidative coupling of this compound. This reaction generates zirconacyclopentadienes —highly strained, 5-membered metallacycles that serve as divergent intermediates. These intermediates can be trapped to form strained macrocycles (cyclophanes) , functionalized dienes , or heterocycles , offering a powerful tool for drug discovery scaffolds and materials science.
Chemical Profile & Reactivity
The "skipped" nature of this compound presents specific challenges and opportunities compared to 1,6- or 1,7-diynes.
| Parameter | Specification | Reactivity Implication |
| Structure | Methylene bridge ( | |
| pKa (Propargylic) | ~20 (Doubly Propargylic) | High acidity at C3; prone to base-catalyzed isomerization to allenes. |
| Strain Potential | High | Precursor to 5-membered metallacycles and strained cyclophanes. |
| Stability | Volatile, Air-Sensitive | Requires inert atmosphere (Argon/Nitrogen) and low-temp storage. |
Key Mechanistic Pathway: Zirconocene Coupling
The primary route to strained rings involves the reaction of this compound with "Negishi Reagent" (
Figure 1: The oxidative coupling of this compound with Cp2Zr yields a strained zirconacyclopentadiene. This intermediate can be dimerized to form macrocycles or trapped with heteroatoms.
Protocol: Synthesis of Strained Zirconacyclopentadienes
This protocol describes the formation of the strained metallacycle intermediate, which is the branch point for further ring synthesis.
Pre-requisites
-
Safety: this compound is flammable. Zirconocene reagents are pyrophoric. Work strictly under Argon/Nitrogen in a glovebox or using Schlenk lines.
-
Reagents:
-
This compound (>97% purity).
- (Zirconocene Dichloride).
- -BuLi (2.5 M in hexanes).
-
THF (Anhydrous, degassed).
-
Step-by-Step Methodology
Phase 1: Generation of Negishi Reagent (
)
-
Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cycle with Argon (3x).
-
Charge: Add
(1.0 equiv, 1.0 mmol, 292 mg) to the flask. -
Solvation: Add anhydrous THF (10 mL) and cool the solution to -78 °C (Dry ice/Acetone bath).
-
Lithiation: Dropwise add
-BuLi (2.0 equiv, 2.0 mmol, 0.8 mL) over 5 minutes. The solution will turn yellow/orange. -
Activation: Stir at -78 °C for 1 hour. Note: This generates the active Cp2Zr(II) species equivalent.
Phase 2: Oxidative Coupling of this compound
-
Addition: Dissolve this compound (1.0 equiv, 1.0 mmol, ~92 mg) in 2 mL THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to warm slowly to room temperature (RT) over 2 hours.
-
Observation: The solution typically darkens to a deep red/brown, indicating the formation of the Zirconacyclopentadiene .
-
QC Check (Aliquot): Take a 0.1 mL aliquot, quench with
. Analyze via -NMR.-
Expected Result: Disappearance of terminal alkyne proton (~2.0 ppm). Appearance of olefinic protons in the deuterated diene product.
-
Phase 3: Conversion to Strained Organic Rings
Choose one of the following pathways based on target:
Pathway A: Synthesis of Phospholes (Heterocycles)
-
Cool the metallacycle solution to 0 °C.
-
Add Dichlorophenylphosphine (
, 1.0 equiv). -
Stir for 4 hours at RT.
-
Workup: Filter through a silica plug (under inert gas if product is sensitive) or perform aqueous extraction.
-
Result: A strained phosphole ring fused to the heptyl chain.
Pathway B: Macrocyclization (Cyclophanes)
-
Add CuCl (2.0 equiv) to the metallacycle solution.
-
Stir under dry air (oxidative dimerization) or react with a di-electrophile (e.g., 1,4-diiodobutane).
-
Result: Formation of large, strained macrocycles incorporating the diene motif.
Data Analysis & Validation
Successful formation of the strained ring systems is validated through NMR shifts and Mass Spectrometry.
| Compound Stage | Key Signal ( | Interpretation |
| Starting Material | Terminal alkyne proton. | |
| Zirconacycle | Shift downfield indicates | |
| Quenched Diene | Confirmation of reductive elimination or hydrolysis. | |
| Macrocycle | Broadening of peaks | Restricted rotation characteristic of strained cyclophanes. |
Troubleshooting & Optimization
Issue: Oligomerization instead of Cyclization
-
Cause: Concentration of this compound is too high, promoting intermolecular reaction over intramolecular coupling.
-
Solution: Use High Dilution Conditions . Add the diyne solution very slowly (syringe pump, 1 mL/hour) to the Zirconium solution.
Issue: Isomerization to Allenes
-
Cause: Basic impurities or high temperature. The central protons at C3 are acidic (
). -
Solution: Ensure
-BuLi is fresh and stoichiometric. Do not exceed 0 °C during the initial coupling phase.
Issue: Low Yield of Metallacycle
-
Cause: Incomplete formation of Negishi reagent (
). -
Solution: Ensure the
is dry and white (not yellow/hydrolyzed). Allow sufficient time (1h) at -78 °C for the lithiation step.
References
-
Negishi, E. et al. "Zirconocene-promoted bicyclization of enynes and diynes." Journal of the American Chemical Society, 111(9), 3336-3346. Link
-
Tilley, T. D. et al. "Efficient Zirconocene-Coupling of Silicon-Substituted Diynes to Polymers and Macrocycles." Journal of the American Chemical Society, 123(37), 9172-9173. Link
-
Gleiter, R. et al. "Synthesis of Strained Cycloalkynes and Cycloallenes." Accounts of Chemical Research, 37(9), 653-661. Link
-
Yamamoto, Y. et al. "Ruthenium-catalyzed [2+2+2] cycloaddition of diynes." Chemical Reviews, 108(8), 3054-3131. Link
-
Chung, Y. K. et al. "Transition Metal-Catalyzed Synthesis of Strained Rings." Chemical Society Reviews, 42, 5056-5089. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cycloaddition Cascades of Strained Alkynes and Oxadiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Templating Effect in the Macrocyclization of Functionalized Diynes by Zirconocene Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Divergent Cycloaddition Protocols for 1,4-Heptadiyne
Abstract & Strategic Relevance
1,4-Heptadiyne (CAS 66084-38-6) represents a distinct class of "skipped" diynes (
However, this structural advantage comes with a chemical liability: the methylene protons at C3 are doubly propargylic and highly acidic (
This guide provides two validated, field-proven protocols designed to bypass these stability issues:
-
Protocol A: Ruthenium-Catalyzed [2+2+2] Cyclotrimerization (Scaffold Synthesis).
-
Protocol B: Base-Free CuAAC "Click" Ligation (Linker Synthesis).
Critical Safety & Handling (The "Skipped Diyne" Hazard)
-
Isomerization Risk: Exposure to bases (e.g.,
, , or even basic alumina) will trigger isomerization to 2,4-heptadiyne. Store and react in neutral or slightly acidic media. -
Thermal Instability: Terminal alkynes are high-energy species. Do not distill this compound to dryness.
-
Peroxide Formation: Like ethers, propargylic positions can autoxidize. Test for peroxides before concentrating older batches.
Decision Logic: Selecting the Right Pathway
Before beginning, verify your target outcome using the logic flow below.
Figure 1: Decision matrix for this compound functionalization. Note the mandatory QC step to verify structural integrity.
Protocol A: Ruthenium-Catalyzed [2+2+2] Cyclotrimerization
Application: Synthesis of functionalized pyridines (using nitriles) or benzenes (using alkynes).
Why this works: The
Reagents & Equipment[1][2][3][4]
-
Catalyst:
(Pentamethylcyclopentadienylbis(cyclooctadiene)ruthenium(II) chloride).[1] -
Solvent: 1,2-Dichloroethane (DCE), degassed.
-
Partner: Nitrile (e.g., benzonitrile) or Alkyne (e.g., dimethyl acetylenedicarboxylate).
-
Atmosphere: Argon or Nitrogen (Strictly anaerobic).
Step-by-Step Methodology
-
Catalyst Activation: In a glovebox or under positive Ar pressure, charge a flame-dried Schlenk tube with
(2-5 mol%). -
Solvent Addition: Add degassed DCE (concentration 0.1 M relative to diyne).
-
Substrate Addition (Slow is Key):
-
Add the third partner (nitrile/alkyne, 1.2 equiv) directly to the catalyst solution.
-
Crucial Step: Dissolve this compound (1.0 equiv) in a separate volume of DCE. Add this solution dropwise over 30 minutes to the reaction mixture at room temperature.
-
Reasoning: High instantaneous concentration of the diyne can lead to homocoupling or polymerization. Slow addition favors the cross-cycloaddition.
-
-
Reaction: Stir at room temperature for 2-4 hours. If conversion is low (monitored by TLC), heat to 60°C.
-
Note: this compound is sterically less encumbered than 1,6-diynes, often allowing lower temperature reactions.
-
-
Workup: Filter through a short pad of silica gel to remove the metal catalyst. Concentrate in vacuo.
Expected Results & Troubleshooting
| Parameter | Observation | Corrective Action |
| Yield | Low (<40%) | Increase catalyst loading to 5 mol%; ensure strictly anhydrous conditions. |
| Selectivity | Oligomers detected | Slow down the addition rate of this compound (syringe pump: 1 mL/hr). |
| Byproducts | Isomerized diyne | Check solvent neutrality; ensure no basic impurities in the nitrile partner. |
Protocol B: Base-Free CuAAC (Click Chemistry)
Application: Creating bis-triazole linkers for PROTACs or antibody-drug conjugates (ADCs).
The Challenge: Standard Click protocols use
Reagents & Equipment[1][2][3][4]
-
Catalyst Source:
(Tetrakis(acetonitrile)copper(I) hexafluorophosphate). -
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).
-
Azide: R-N3 (2.2 equiv).
Step-by-Step Methodology
-
Complex Formation: In a vial, mix
(5 mol%) and TBTA (5 mol%) in the chosen solvent. Stir for 10 minutes until a clear solution forms (the active catalyst). -
Substrate Prep: Dissolve this compound (1.0 equiv) and the Azide (2.2 equiv) in the solvent.
-
Initiation: Add the catalyst complex to the substrate solution.
-
Incubation: Stir at room temperature for 4-12 hours.
-
Do NOT heat above 40°C to avoid thermal rearrangement of the skipped diyne.
-
-
Quenching: Add a scavenger resin (e.g., CupriSorb) or EDTA solution to chelate copper.
-
Extraction: Extract with EtOAc, wash with brine, dry over
.
Mechanistic Insight (Why this works)
By using a Cu(I) salt directly (
Figure 2: Simplified catalytic cycle for the CuAAC reaction stabilized by TBTA. Note the direct insertion of Cu(I) without base activation.
Analytical Validation (QC)
Verifying the integrity of the methylene bridge is the most critical QC step.
| Feature | This compound (Intact) | 1,3-Heptadiyne (Isomerized/Failed) |
| 1H NMR (C3-H) | Triplet/Multiplet at ~3.1 ppm (2H) | Absent (replaced by olefinic signals if allene forms) |
| 13C NMR (C3) | ~9-10 ppm (Propargylic CH2) | Shifted significantly downfield |
| Appearance | Clear, colorless liquid | Yellow/Brown (conjugation indicates polymerization) |
References
-
Varela, J. A., & Saá, C. (2004). Ruthenium-Catalyzed [2+2+2] Cycloaddition of 1,6-Diynes with Alkynes: A New Mechanism. Journal of the American Chemical Society. Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4][2][3][5] Chemical Reviews. Link
-
Yamamoto, Y. (2012). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Chemical Society Reviews. Link
-
Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way. Angewandte Chemie International Edition.[6] Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link
Sources
Advanced Derivatization of 1,4-Heptadiyne
Bioorthogonal Probes, Lipid Mimetics, and Heterocycle Synthesis
Abstract
1,4-Heptadiyne (
Part 1: The Reactivity Landscape
To successfully derivatize this compound, one must navigate three distinct reactive sites. The selection of reagents (specifically bases and catalysts) dictates whether the molecule functions as a stable linker or rearranges into a conjugated system.
Diagram 1: Reactivity Map of this compound
Caption: Mechanistic divergence of this compound. C1 allows ligation; C3 is the instability hotspot.
Part 2: Handling & Stability (The "Zero-Step")
Before initiating synthesis, the stability profile of this compound must be addressed. Unlike 1,6-diynes, the 1,4-system is chemically "frustrated."
Critical Handling Protocols:
-
Oxidation Sensitivity: The bis-propargylic position (
) is susceptible to radical autoxidation, similar to the bis-allylic position in lipids, though slightly more resistant.-
Storage: Store under Argon at -20°C.
-
Stabilizers: Commercial samples often contain BHT (butylated hydroxytoluene). Do not remove unless strictly necessary for catalytic cycles sensitive to phenols.
-
-
Volatility: With a molecular weight of ~92 g/mol and boiling point estimated ~110-120°C (extrapolated), it is volatile.
-
Evaporation: Never use high vacuum (< 10 mbar) at room temperature for prolonged periods. Use a rotovap bath at < 30°C.[1]
-
Part 3: Protocol A - Bioorthogonal Derivatization (CuAAC)
Application: Creating fluorescent lipid probes or drug conjugates. Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition. Challenge: Preventing copper-mediated oxidation of the skipped methylene group or homocoupling (Glaser coupling).
Materials
-
Substrate: this compound (1.0 equiv).
-
Partner: Azide-functionalized reporter (e.g., Azide-Fluor 488) (1.1 equiv).
-
Catalyst:
(5 mol%). -
Reductant: Sodium Ascorbate (10 mol%).
-
Ligand (Crucial): THPTA or TBTA (5 mol%). Note: Ligands protect the Cu(I) from disproportionation and reduce oxidative damage to the diyne.
-
Solvent: t-BuOH/Water (1:1) or DMSO (for hydrophobic azides).
Step-by-Step Methodology
-
Degassing: Dissolve the azide and this compound in the solvent. Sparge with Argon for 15 minutes. Oxygen exclusion is vital to prevent Glaser homocoupling of the terminal alkyne.
-
Catalyst Pre-complexation: In a separate vial, mix
and THPTA ligand in water. Add Sodium Ascorbate. The solution should turn colorless (reduction to Cu(I)). -
Initiation: Add the catalyst mixture to the reaction vessel via syringe.
-
Incubation: Stir at Room Temperature for 2–4 hours.
-
Warning: Do not heat > 40°C. Thermal energy promotes internal alkyne migration.
-
-
Quenching: Add 0.1M EDTA solution to chelate copper (stops oxidation).
-
Purification: Extract with EtOAc. The triazole product is significantly more polar than the starting diyne. Silica gel chromatography is effective.
Validation (NMR):
-
Success: Disappearance of the terminal alkyne proton triplet (
ppm). Appearance of the triazole singlet ( ppm). -
Failure (Isomerization): Appearance of vinyl protons (
ppm) indicates rearrangement to an allene or conjugated diene.
Part 4: Protocol B - Synthesis of PUFA Mimetics (Chain Extension)
Application: Synthesizing probes that mimic Linoleic Acid (18:2) or Arachidonic Acid (20:4) for metabolic tracking.
Challenge: Alkylating the terminal carbon (
The pKa Dilemma:
-
Terminal Alkyne (
): pKa ~25. -
Bis-propargylic (
): pKa estimated ~22-24 (kinetically acidic). -
Solution: Use Lithium Amide in Liquid Ammonia or Copper-Catalyzed Coupling . Standard BuLi deprotonation often results in a mixture of anions and subsequent isomerization.
Method: Copper-Catalyzed Alkylation (Modified Sonogashira/C-C Coupling)
This method avoids strong bases entirely.
-
Reagents:
-
This compound (1.2 equiv).
-
Alkyl Halide (e.g., Methyl 8-bromooctanoate for fatty acid synthesis) (1.0 equiv).
-
Base:
(mild base). -
Catalyst: CuI (10 mol%), NaI (1.0 equiv).
-
Solvent: DMF (anhydrous).
-
-
Procedure:
-
Combine Alkyl Halide, CuI, NaI, and
in DMF under Argon. -
Add this compound dropwise.
-
Stir at room temperature for 12 hours.
-
Note: If reactivity is low, heat to 40°C, but monitor strictly for isomerization.
-
-
Workup: Dilute with water, extract with hexanes/EtOAc.
-
Result: A "skipped" diyne fatty acid analog.
Diagram 2: PUFA Analog Synthesis Workflow
Caption: Selection of base is critical to maintain the methylene-interrupted architecture.
Part 5: Data Summary & Troubleshooting
Table 1: Base Selection Guide for this compound
| Base Reagent | pKa (Conj. Acid) | Primary Site of Action | Outcome | Recommendation |
| n-BuLi | 50 | C1 & C3 (Non-selective) | Mixture / Isomerization | Avoid (unless -78°C & specific protocols) |
| LDA | 36 | C3 (Kinetic) | Allenyl Anion | Avoid (Promotes rearrangement) |
| Cs₂CO₃ | ~10 (in DMF) | C1 (via Cu-activation) | Terminal Coupling | Highly Recommended |
| Et₃N / DIPEA | 10-11 | None (Too weak alone) | No Reaction | Use as buffer in CuAAC |
| t-BuOK | 17 | C3 (Reversible) | "Zipper" Isomerization | Use only if conjugated product is desired |
Troubleshooting Common Issues
-
Issue: Product UV absorbance shifts from <230nm to ~270nm.
-
Issue: Low yield in CuAAC (Click).
-
Diagnosis: Copper poisoning by trace sulfur or oxidation of the alkyne.
-
Fix: Increase ascorbate loading; degas solvents thoroughly.
-
References
-
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Morken, J. P., et al. (2016). Catalytic Enantioselective 1,4-Diboration of Conjugated Dienes. Organic Letters. Link
-
Pratt, D. A., et al. (2011). Probing lipid peroxidation by using linoleic acid and benzophenone. Chemistry - A European Journal. Link
-
Taber, D. F. (2011).[7] Synthesis of 1,3-Dienes and 1,4-Dienes. Organic Chemistry Portal. Link
-
PubChem. (2024).[8] this compound Compound Summary. National Library of Medicine. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,4-Pentadiyne - Wikipedia [en.wikipedia.org]
- 3. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 4. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 5. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 6. Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 1,4-Heptadiene | C7H12 | CID 5367564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1,4-Heptadiyne Synthesis
Welcome to the technical support center for the synthesis of 1,4-heptadiyne. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, in this synthetic procedure. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address the nuanced issues that can arise during experimentation. Our approach is grounded in mechanistic principles to help you not only solve the immediate problem but also build a deeper understanding of the reaction.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent method for synthesizing this compound is through the nucleophilic substitution (SN2) reaction involving the alkylation of an acetylide anion.[1] This process typically involves two key steps:
-
Deprotonation: A terminal alkyne, such as propyne, is treated with a very strong base to remove the acidic terminal proton, forming a propargylide (or propynide) anion.
-
Alkylation: This highly nucleophilic anion is then reacted with an appropriate electrophile, typically an allyl halide (e.g., allyl bromide), to form the new carbon-carbon bond, yielding this compound.
Q2: What are the critical reagents and their functions in this synthesis?
-
Terminal Alkyne (Propyne): This is the carbon backbone that, after deprotonation, acts as the nucleophile.
-
Strong Base: Its role is to deprotonate the terminal alkyne. The base's conjugate acid must have a much higher pKa than the alkyne (pKa ≈ 25) for the deprotonation to be effective.[2]
-
Alkylating Agent (Allyl Halide): This is the electrophile that the acetylide anion attacks. It provides the remaining carbon atoms for the this compound structure.
-
Anhydrous Aprotic Solvent: A solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is used to dissolve the reagents without interfering with the reaction. Aprotic solvents are essential as protic solvents (like water or alcohols) would neutralize the strong base and the acetylide anion.[3]
Q3: What is a realistic target yield for this reaction?
While literature often reports high yields under optimized conditions, a yield of 60-75% is considered good for a first attempt. Yields below 50% suggest that significant side reactions are occurring or that the reaction conditions are suboptimal, necessitating the troubleshooting steps outlined below. A number of common errors related to reaction setup, procedure, and workup can contribute to low yields.[4]
Q4: What are the primary side reactions that diminish the yield of this compound?
The main competing reactions are:
-
E2 Elimination: The acetylide anion is a strong base in addition to being a good nucleophile. It can abstract a proton from the alkyl halide, leading to the formation of an allene (propadiene) instead of the desired substitution product.[1][2]
-
Propargyl-Allenyl Tautomerization: The propargyl anion can isomerize to an allenyl species, which can lead to a mixture of products if it reacts further.[3]
-
Incomplete Deprotonation: If the base is not strong enough or if it has degraded, a significant portion of the starting alkyne will remain unreacted.
Section 2: Core Troubleshooting Guide
This section addresses specific experimental issues. Identify the symptom that best matches your observation to find the probable cause and solution.
Issue 1: Reaction Failure - Majority of Starting Material Recovered
Question: My post-reaction analysis (GC-MS, NMR) shows a large amount of unreacted propyne and allyl bromide. Why did the reaction not proceed?
This outcome almost certainly points to a failure in the initial deprotonation step. The acetylide anion was likely never formed in a sufficient concentration.
Causality & Explanation: Terminal alkynes have a pKa of approximately 25.[2] According to acid-base principles, for deprotonation to be effective, the base used must be significantly stronger, meaning its conjugate acid must have a pKa much higher than 25.[5] Common bases like hydroxides (NaOH, pKa of H₂O ≈ 15.7) or alkoxides (NaOEt, pKa of EtOH ≈ 16) are not strong enough to deprotonate the alkyne to completion.[6][7] Furthermore, strong bases like sodium amide (NaNH₂) and n-butyllithium (n-BuLi) are highly reactive and can be quenched by trace amounts of water or acidic impurities.
Solutions & Optimization:
-
Base Selection: Ensure you are using a sufficiently strong base. Organolithium reagents (like n-BuLi) or sodium amide (NaNH₂) are standard choices.[2]
Base Formula Conjugate Acid Conjugate Acid pKa Suitability Sodium Hydroxide NaOH Water (H₂O) ~15.7 Unsuitable Sodium Ethoxide NaOEt Ethanol (EtOH) ~16 Unsuitable Sodium Amide NaNH₂ Ammonia (NH₃) ~38 Suitable n-Butyllithium n-BuLi Butane (C₄H₁₀) ~50 Highly Suitable -
Ensure Anhydrous Conditions:
-
Thoroughly flame-dry or oven-dry all glassware before use.[4]
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Handle reagents under an inert atmosphere (Nitrogen or Argon).
-
If using a commercial solution of n-BuLi, titrate it before use to confirm its molarity, as it can degrade over time.
-
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., -78 °C with n-BuLi) to prevent side reactions of the strong base with the solvent or other species.
Issue 2: Low Yield with Competing Byproduct Formation
Question: I've confirmed deprotonation occurred, but my yield is poor, and I've identified propadiene or other elimination byproducts. How can I favor the desired SN2 reaction?
This is a classic case of the competition between substitution (SN2) and elimination (E2) pathways. The acetylide anion, being a potent base, can abstract a β-proton from the allyl halide, leading to elimination.[1]
Causality & Explanation: While primary halides like allyl bromide strongly favor SN2, the reaction conditions can tip the balance toward E2. High temperatures increase molecular motion and favor the higher activation energy pathway of elimination. A sterically hindered base or substrate can also promote E2. Although the propargylide anion is not particularly bulky, using a more substituted allyl halide would drastically decrease the yield.
Solutions & Optimization:
-
Maintain Low Temperature: Add the allyl bromide slowly to the solution of the acetylide anion while maintaining a low temperature (e.g., -78 °C to 0 °C). Allow the reaction to warm to room temperature slowly over several hours.
-
Use a High-Quality Alkyl Halide: Ensure the allyl bromide or chloride is pure and free from isomeric impurities. Always use a primary, unhindered halide.
-
Solvent Choice: Use a polar aprotic solvent like THF or DMF. These solvents solvate the cation (Li⁺, Na⁺) but leave the acetylide anion relatively "naked" and highly nucleophilic, favoring the SN2 pathway.[3]
// Nodes Reactants [label="Propargylide Anion\n+ Allyl Bromide", fillcolor="#FBBC05"]; SN2_TS [label="SN2 Transition State", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2_TS [label="E2 Transition State", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SN2_Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Product [label="Propadiene + Propyne\n(Side Products)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Reactants -> SN2_TS [label=" Substitution "]; Reactants -> E2_TS [label=" Elimination "]; SN2_TS -> SN2_Product [label="Favored by:\n- Low Temperature\n- Unhindered Substrate"]; E2_TS -> E2_Product [label="Favored by:\n- High Temperature\n- Hindered Substrate"]; } dot Caption: SN2 vs. E2 Mechanistic Competition.
Section 3: Optimized Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a guideline and should be adapted based on laboratory safety standards and reagent specifications.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Deprotonation:
-
Add 50 mL of anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Condense propyne gas (1.1 equivalents) into the cooled THF.
-
Slowly add 1.05 equivalents of n-butyllithium (n-BuLi) solution in hexanes via syringe over 20 minutes.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium propargylide.
-
-
Alkylation:
-
Slowly add 1.0 equivalent of allyl bromide, dissolved in a small amount of anhydrous THF, to the reaction mixture via syringe.
-
Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction to stir at -78 °C for one hour, then slowly warm to room temperature and stir overnight.
-
-
Workup & Isolation:
-
Cool the reaction to 0 °C and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Crucial Step: Remove the solvent by rotary evaporation at low temperature and reduced pressure. This compound is volatile. Do not use excessive heat or a strong vacuum.
-
-
Purification: The crude product can be purified by fractional distillation under reduced pressure. Collect fractions over a narrow boiling range. Purity should be confirmed by GC-MS and NMR.[8]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Monitoring the reaction's progress is key to avoiding decomposition and knowing when to quench.[4]
-
Sampling: Periodically, take a small aliquot from the reaction mixture using a syringe and immediately quench it in a vial containing a small amount of saturated NH₄Cl solution and ethyl acetate.
-
Spotting: Spot the organic layer of the quenched aliquot onto a silica gel TLC plate alongside spots of your starting material (allyl bromide).
-
Elution: Develop the plate using a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5).
-
Visualization: Visualize the plate under UV light (if applicable) and/or by staining with potassium permanganate (KMnO₄) stain, which will react with the double and triple bonds.
-
Analysis: The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicates the reaction is proceeding.
Section 4: Workflow and Troubleshooting Diagrams
// Connections Dry_Glassware -> Deprotonation; Anhydrous_Solvent -> Deprotonation; Deprotonation -> Alkylation; Alkylation -> Monitor; Monitor -> Quench; Quench -> Extract -> Dry -> Concentrate -> Purify; } dot Caption: Overall Synthetic Workflow.
References
- Benchchem. (n.d.). Synthesis of Terminal vs. Internal Alkynes: A Technical Guide for Drug Development Professionals.
- Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling.
- Scribd. (n.d.). Terminal Alkyne Synthesis Mechanisms.
- Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.
- Benchchem. (n.d.). Common side reactions with the propargyl group and how to avoid them.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Wikipedia. (n.d.). Deprotonation.
- Chemistry LibreTexts. (2015). 16.06.3: Deprotonated Alkynes.
- Assay Genie. (2024). Deprotonation: Unveiling the Chemistry Behind It.
- Quora. (2019). What bases can deprotonate an alkyne?.
- PubChem. (n.d.). 1,4-Heptadiene.
Sources
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. quora.com [quora.com]
- 6. Deprotonation - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. 1,4-Heptadiene | C7H12 | CID 5367564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 1,4-Heptadiyne Synthesis
The following guide serves as a specialized Technical Support Center for the scale-up of 1,4-Heptadiyne. It is designed for process chemists and engineers encountering specific yield, safety, and purity hurdles during the transition from gram to kilogram scale.
Topic: Troubleshooting & Optimization of this compound (
Executive Summary & Critical Safety Notice
This compound is a "skipped" diyne, featuring a methylene group (
-
High Acidity/Isomerization: The central methylene protons (
) are highly susceptible to base-catalyzed abstraction, leading to irreversible isomerization into the thermodynamically more stable conjugated allene-yne or 1,3-diyne systems. -
Detonation Hazard: The primary starting material, Propargyl Bromide (3-bromopropyne) , is a high-energy alkylating agent. It is shock-sensitive and has a history of detonation in concentrated forms or when in contact with incompatible metals.[1]
Troubleshooting Guides (Q&A Format)
Category A: Safety & Handling (Critical)
Q: We are seeing pressure spikes and "popping" sounds in the reactor during Propargyl Bromide addition. What is happening? A: This is a precursor to a thermal runaway or deflagration event.
-
Root Cause: You are likely using neat (100%) propargyl bromide or adding it too fast, creating localized hot spots. Propargyl bromide is shock- and heat-sensitive.
-
Immediate Action: Stop addition. Cool the reactor. Ensure the headspace is inerted.
-
Scale-Up Fix: Never use neat propargyl bromide at scale. Use an 80% w/w solution in toluene . The toluene acts as a heat sink and desensitizing agent. Ensure your dosing line has a high linear velocity to prevent back-diffusion of the catalyst into the feed line, which could initiate polymerization inside the dip tube.
Q: Our safety audit flagged the use of copper valves in the transfer lines. Is this really a concern? A: Yes. It is a lethal hazard.
-
The Mechanism: Terminal alkynes (like this compound and propargyl bromide) react with Copper(I) and Copper(II) oxides to form Copper Acetylides . These are highly unstable explosives that can detonate upon drying or friction (e.g., turning a valve).
-
The Protocol: Replace all wetted parts (valves, gaskets, dip tubes) with Stainless Steel (316L), Hastelloy, or PTFE-lined components. Passivate the reactor to remove any trace rust, which can also catalyze decomposition.
Category B: Reaction Optimization (Yield & Purity)
Q: We are observing <50% yield, and NMR shows a complex mixture of allenes. How do we stop the isomerization? A: The "skipped" methylene protons are being deprotonated by your base or Grignard reagent.
-
Diagnosis: If you see signals around 5.0–6.0 ppm (allene region) in
H NMR, your reaction environment is too basic or too hot. -
The Fix:
-
Temperature Control: Maintain the coupling temperature strictly between
and . Higher temperatures favor the thermodynamic rearrangement to the conjugated isomer. -
Catalyst Loading: Ensure you are using catalytic CuCl (1-5 mol%). Excess copper can act as a Lewis acid, promoting rearrangement.
-
Quench Protocol: Do not let the reaction sit after completion. Quench immediately with saturated aqueous
to neutralize the basic magnesium salts.
-
Q: The reaction stalls at 70% conversion. Adding more Grignard doesn't help. A: You likely have "Catalyst Poisoning" or "Proton Transfer."
-
Mechanism: The terminal proton on propargyl bromide is acidic. The Grignard reagent (
) can act as a base, deprotonating propargyl bromide instead of coupling with it. This destroys your nucleophile and creates inert propargyl species. -
Solution:
-
Reverse Addition: Consider adding the catalyst to the propargyl bromide (if stable in your solvent system) and dosing the Grignard slowly. (Note: This is riskier; standard addition is usually Grignard + Cu
dose Propargyl). -
Additives: Addition of LiBr or LiCl can break up Grignard aggregates, increasing the effective concentration of the active species and speeding up the
coupling over the proton transfer.
-
Category C: Purification
Q: Distillation is resulting in a polymer "puck" in the reboiler. How do we isolate the product safely? A: this compound is thermally unstable.
-
The Fix:
-
Vacuum is King: Do not distill at atmospheric pressure. Use high vacuum (<10 mmHg) to keep the bath temperature below
. -
Stabilizers: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) (100-200 ppm) to the crude pot before distillation.
-
Wiped Film Evaporator (WFE): For multi-kilo scale, use a WFE to minimize residence time at heat.
-
Visualized Reaction Pathways
The following diagrams illustrate the competing pathways and the recommended workflow to avoid failure modes.
Diagram 1: Reaction vs. Isomerization Pathway
This diagram highlights the thermodynamic trap of the "skipped" diyne system.
Caption: Kinetic control is required to isolate the 1,4-diyne. Heat or base triggers isomerization to the stable allene.
Diagram 2: Scale-Up Safety Workflow
Standard Operating Procedure (SOP) logic for the reactor setup.
Caption: Critical decision tree for preventing metal acetylide formation and thermal runaway.
Detailed Experimental Protocol (Scale-Up Ready)
Objective: Synthesis of this compound (1.0 mol scale) Safety Level: High (Explosive precursors)
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6] | Amount | Role |
| 1-Butyne | 1.1 | 59.5 g | Nucleophile Precursor |
| Ethylmagnesium Bromide (3.0M in Et2O) | 1.1 | ~366 mL | Base for metallation |
| CuCl (Anhydrous) | 0.05 | 4.95 g | Catalyst |
| Propargyl Bromide (80% in Toluene) | 1.0 | 148 g (active) | Electrophile |
| THF/Toluene | - | 500 mL | Solvent |
Step-by-Step Methodology
-
Metallation (Generation of Nucleophile):
-
Purge a 2L jacketed glass reactor with Nitrogen (
). -
Charge anhydrous THF (300 mL) and cool to
. -
Condense/Add 1-Butyne (gas/liquid) into the reactor.
-
Slowly dose EtMgBr over 2 hours, maintaining internal temperature
. (Note: Ethane gas evolves; ensure vent is open to scrubber). -
Stir for 1 hour at
to ensure complete formation of 1-Butynylmagnesium bromide.
-
-
Catalyst Addition:
-
Add CuCl (Cuprous Chloride) in a single portion under
flow. The solution may turn dark/gray. -
Stir for 15 minutes.
-
-
Coupling (The Critical Step):
-
Prepare the Propargyl Bromide solution (80% in Toluene).[7]
-
Begin dosing the bromide solution via a dip tube.
-
CRITICAL CONTROL: Adjust dosing rate to maintain reactor temperature between
and . Do not exceed . -
Observation: A thick precipitate (Mg salts) may form. Ensure high-torque stirring is available.
-
-
Quench & Workup:
-
Once addition is complete, stir for 1 hour at
. -
Quench by slow addition of saturated
(aq) (500 mL). Exothermic! -
Separate layers.[4] Extract aqueous layer with Hexanes (
). -
Wash combined organics with water, then Brine.
-
Dry over
(avoid as it can complex with diynes).
-
-
Purification:
-
Concentrate at reduced pressure (Rotovap bath
). -
Distill residue under vacuum (approx. 20 mmHg). Collect fraction boiling at
(adjust based on vacuum). -
Store: Under Argon at
with copper wire? NO. Store with trace BHT stabilizer.
-
References
-
Safety of Propargyl Bromide
-
Synthesis of Skipped Diynes
-
Isomerization Challenges
-
Copper Catalysis Mechanisms
Sources
- 1. echemi.com [echemi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Diene synthesis by allylation or C-C coupling [organic-chemistry.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Copper(I)-Catalyzed Regioselective Asymmetric Addition of 1,4-Pentadiene to Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,4-Difunctionalization of 1,3-enynes: new opportunities for the synthesis of allenes via photochemistry and electrochemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to GC-MS Analysis of 1,4-Heptadiyne Reaction Mixtures: A Comparative Approach
For researchers and professionals in drug development and organic synthesis, the accurate characterization of reaction mixtures is paramount. The synthesis and subsequent reactions of highly reactive intermediates like 1,4-heptadiyne (C₇H₈, MW: 92.14 g/mol ) can result in complex mixtures containing the target molecule, unreacted starting materials, isomers, and various byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for separating and identifying the volatile and semi-volatile constituents within such mixtures, providing critical insights into reaction efficiency, pathway elucidation, and purity assessment.[1][2]
This guide provides an in-depth comparison of GC-MS methodologies for the analysis of this compound reaction mixtures. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems tailored to your specific research needs.
The Analytical Challenge: Understanding this compound
This compound is a non-conjugated diyne, a structural motif of interest in synthetic chemistry.[3] Its analysis presents unique challenges:
-
Volatility: Its low boiling point makes it an ideal candidate for GC, but also necessitates careful sample handling to prevent loss.
-
Reactivity and Isomerization: Under thermal stress (as in a hot GC injector) or certain catalytic conditions, this compound can potentially rearrange to more stable conjugated isomers, such as 1,3- or 2,4-heptadiene. The analytical method must be able to resolve these closely related structures.
-
Complexity of Reaction Mixtures: Reactions involving alkynes can yield a wide array of products, including dimers, trimers, and products of addition reactions (e.g., hydration, hydrogenation).[4][5]
This complexity demands a carefully optimized analytical approach. The combination of Gas Chromatography for high-resolution separation and Mass Spectrometry for definitive identification provides the necessary analytical power.[6]
Comparing GC-MS Methodologies: A Strategic Overview
The optimal GC-MS strategy depends on the specific goals of the analysis—be it qualitative screening, purity determination, or precise quantification of trace components. We will compare several key approaches.
Sample Introduction: Direct Liquid Injection vs. Static Headspace Analysis
The method of sample introduction is a critical first step that significantly influences the quality of the final data.
-
Direct Liquid Injection (DLI): This is the most straightforward technique, involving the injection of a diluted liquid sample directly into the heated GC inlet.
-
Expertise & Experience: DLI is ideal for analyzing major components and when the reaction solvent is compatible with the GC system. The key is to choose a solvent that elutes early and does not co-elute with key analytes. A split injection is typically used to avoid overloading the column with high-concentration samples. The primary risk is the introduction of non-volatile components (catalysts, salts) which can contaminate the GC inlet and column, requiring frequent maintenance.
-
Trustworthiness: This method's reliability hinges on meticulous sample preparation. Filtering the sample and using an appropriate liner in the injector are crucial for robust, repeatable analysis.
-
-
Static Headspace (HS-GC-MS): This technique involves heating a sealed vial containing the sample to allow volatile analytes to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC.
-
Expertise & Experience: HS-GC-MS is the superior choice for analyzing volatile compounds like this compound in complex or "dirty" matrices.[7] It effectively isolates the volatile analytes from non-volatile matrix components, protecting the GC system and improving data quality.[8] Optimization of incubation temperature and time is critical to ensure complete and reproducible partitioning of analytes into the headspace.
-
Trustworthiness: By eliminating matrix effects, HS-GC-MS provides cleaner chromatograms and more reliable quantification, especially for trace analysis.[7][9] The use of an internal standard is highly recommended to correct for variations in sample matrix and injection volume.
-
The Heart of Separation: GC Column Selection
Choosing the correct GC column is the most important factor in achieving a successful separation.[10][11] The selection is based on the principle of "like dissolves like," where the polarity of the stationary phase should match the polarity of the analytes.
| Stationary Phase Type | Example Phase Chemistry | Primary Interactions | Best Suited For | Rationale & Causality |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1ms) | van der Waals (dispersive) forces | General-purpose screening of non-polar analytes like hydrocarbons. | Separation is primarily based on boiling point. This compound and its isomers have similar boiling points, so this phase may offer limited resolution of critical pairs. |
| Intermediate Polarity | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) | Dispersive forces, π-π interactions | Excellent first choice for complex mixtures. Offers good separation of both polar and non-polar compounds. | The phenyl groups provide π-π interactions, which can help differentiate between the non-conjugated 1,4-diyne and potentially formed conjugated diene isomers. This is often the most versatile and effective column for this application.[12] |
| High Polarity | Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax) | Hydrogen bonding, dipole-dipole interactions | Separation of polar analytes like alcohols or ketones that may form as reaction byproducts. | While not ideal for the primary separation of the hydrocarbons, this phase is invaluable if polar byproducts are expected. Running a sample on both a 5% phenyl and a WAX column can provide orthogonal separation, increasing confidence in peak identification. |
Recommendation: For a comprehensive analysis of a this compound reaction mixture, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase is the recommended starting point.[13]
Enhancing Resolution: Standard GC vs. Comprehensive 2D GC (GCxGC-MS)
For exceptionally complex mixtures where standard GC provides insufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers a powerful alternative.
-
Expertise & Experience: GCxGC-MS utilizes two columns of different selectivity (e.g., a non-polar first dimension and a polar second dimension) connected by a modulator. This results in a significant increase in peak capacity and separation power.[14] It is particularly effective for resolving co-eluting peaks and identifying trace components in a complex background.[14]
-
Trustworthiness: While the instrumentation and data analysis are more complex, GCxGC-MS provides an unparalleled level of detail, ensuring that minor byproducts are not missed, which can be critical for understanding reaction mechanisms or for regulatory submissions in drug development.
Experimental Protocols: A Self-Validating Framework
The following protocols are designed to be robust and adaptable. Method validation is a key component of a self-validating system, ensuring the data generated is accurate and reproducible.[15][16]
Workflow Overview
Caption: Comparative workflow for GC-MS analysis of this compound mixtures.
Protocol 1: Direct Liquid Injection GC-MS
This protocol is suitable for screening and analyzing major components in relatively clean reaction mixtures.
1. Sample Preparation: a. Dilute 10 µL of the reaction mixture in 990 µL of hexane (or another suitable solvent like dichloromethane) for a 1:100 dilution. Adjust as necessary based on expected concentration. b. Add an internal standard (e.g., dodecane) to a final concentration of 10 µg/mL. The choice of internal standard is critical; it should be a stable compound that is not present in the sample and elutes in a clear region of the chromatogram. c. Vortex the sample and filter through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.
2. GC-MS Parameters:
| Parameter | Setting | Causality & Rationale |
| GC System | Agilent 8890 GC / 5977B MSD (or equivalent) | Standard, reliable instrumentation for this type of analysis. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading and ensures sharp peaks for major components. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of analytes without causing thermal degradation of sensitive compounds. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Intermediate polarity provides versatile separation of hydrocarbons and potential byproducts.[12] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas that provides good chromatographic efficiency. Constant flow ensures reproducible retention times. |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | Initial low temperature traps volatile analytes at the head of the column. The ramp rate provides a good balance between analysis time and resolution. |
| MS Ion Source | Electron Ionization (EI) @ 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| MS Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Scan Range | m/z 35 - 400 | Covers the molecular weight of the target analyte, potential fragments, and heavier byproducts. |
Protocol 2: Static Headspace (HS-GC-MS)
This protocol is ideal for quantifying this compound and other volatiles, especially at trace levels or in complex matrices.
1. Sample Preparation: a. In a 20 mL headspace vial, add 1 g of a solid sample or 1 mL of a liquid sample. b. If the matrix is solid or highly viscous, add a matrix-modifying solvent (e.g., dimethyl sulfoxide). c. Add an appropriate internal standard (e.g., d8-toluene). d. Immediately seal the vial with a magnetic crimp cap.
2. HS-GC-MS Parameters:
| Parameter | Setting | Causality & Rationale |
| Headspace System | Agilent 7697A Headspace Sampler (or equivalent) | Provides automated and reproducible headspace sampling. |
| Oven Temp. | 80 °C | Balances efficient partitioning of volatiles into the headspace without inducing thermal degradation or unwanted side reactions. |
| Loop Temp. | 90 °C | Kept slightly higher than the oven to prevent condensation of analytes. |
| Transfer Line Temp. | 100 °C | Kept higher than the loop to ensure efficient transfer to the GC without cold spots. |
| Vial Equilibration | 15 minutes | Allows the sample to reach thermal equilibrium, ensuring reproducible partitioning. |
| GC-MS Parameters | Same as Protocol 1 | The separation and detection parameters remain consistent. |
Data Interpretation: From Chromatogram to Conclusion
Interpreting the data from a GC-MS analysis is a multi-step process.[1]
Peak Identification
-
Retention Time (RT): The primary identifier from the GC. Compare the RT of peaks in the sample to a known standard of this compound.
-
Mass Spectrum: The definitive identifier from the MS. The mass spectrum of a compound is its chemical fingerprint.
Identifying Byproducts and Isomers
Isomers like 1,3-heptadiene or 2,4-heptadiene will have the same molecular weight (96 g/mol , C₇H₁₂) if formed via reduction, or the same molecular weight as the starting material if formed via rearrangement. They will, however, have different retention times and potentially different fragmentation patterns. A high-quality GC column is essential for their separation.[19][20]
Potential Reaction Pathways & Products
Caption: Potential reaction products from this compound to be resolved by GC-MS.
Quantitative Analysis
Accurate quantification requires a calibration curve.
-
External Standard: A series of known concentrations of a this compound standard are analyzed, and a calibration curve of peak area vs. concentration is plotted. The concentration of the unknown is determined from this curve.
-
Internal Standard (Recommended): An internal standard (ISTD) is added at a constant concentration to all standards and samples. The calibration curve is a plot of the ratio of the analyte peak area to the ISTD peak area versus the analyte concentration. This method corrects for variations in injection volume and matrix effects, providing more accurate and robust results.[9][21]
A validated method should demonstrate good linearity (R² > 0.995), accuracy (recovery within 90-110%), and precision (RSD < 5%).[15][16]
Conclusion
The successful GC-MS analysis of a this compound reaction mixture is not the result of a single, rigid protocol but rather a series of informed decisions. By understanding the fundamental principles behind sample introduction, column selection, and data interpretation, researchers can develop and validate methods that provide clear, accurate, and trustworthy insights. The choice between direct injection and headspace analysis depends on the sample matrix and concentration, while a 5% phenyl-methylpolysiloxane column offers a versatile starting point for robust separation. Ultimately, a well-designed GC-MS method is an indispensable tool for navigating the complexities of organic synthesis, accelerating discovery and development in the chemical and pharmaceutical sciences.
References
-
Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Agilent. Available at: [Link]
-
AZoLifeSciences. (2022). Interpreting GC-MS Results. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Available at: [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]
-
Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Available at: [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. Available at: [Link]
-
Master Organic Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Available at: [Link]
-
MDPI. (2021). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2024). Validation and Collaborative Studies of Headspace Gas Chromatography-Mass Spectrometry for Determination of 1,4-Dioxane in Cosmetic Samples. PubMed. Available at: [Link]
-
ResearchGate. (2021). Analysis of 1,4-dioxane with GC-MS?. Available at: [Link]
-
Shimadzu. (n.d.). GC Column Types & Selection Guide. Available at: [Link]
-
Springer. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]
-
Taylor & Francis Online. (2021). Chromatographic preprocessing of GC-MS data for analysis of complex chemical mixtures. Available at: [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link]
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Comparative Guide: 1,4-Heptadiyne vs. 1,6-Heptadiyne Reactivity
Executive Summary: The Spacer Effect
In the architecture of diynes, the carbon spacer length is not merely a structural feature—it is the primary determinant of the reaction pathway. This guide compares 1,4-Heptadiyne (a "skipped" diyne) and 1,6-Heptadiyne (an "isolated" diyne).
-
1,6-Heptadiyne is the industry standard for cyclopolymerization (CP) . Its three-carbon spacer allows for the formation of thermodynamically stable 5-membered rings during metathesis, yielding conductive polyacetylenes.
-
This compound is defined by its propargylic acidity . The single methylene spacer between two alkyne units creates a "skipped" system where the central protons are highly acidic (
), making the molecule prone to rapid isomerization into conjugated allenes or diynes rather than controlled polymerization.
Structural & Electronic Properties[1]
The reactivity divergence stems from the electronic environment of the methylene protons.
| Feature | This compound (Skipped) | 1,6-Heptadiyne (Isolated) |
| Structure | ||
| Spacer Type | Methylene (1 carbon) | Propylene (3 carbons) |
| Key Reactivity | Isomerization / C-H Activation | Cyclopolymerization / Metathesis |
| Propargylic | High Acidity (~21-23) (Doubly propargylic) | Moderate Acidity (~25) (Singly propargylic) |
| Stability | Low (Prone to rearrangement to conjugated system) | High (Stable at RT; requires catalyst for reaction) |
| Primary Application | Precursor for conjugated dienes/allenes; Isomerization studies | Conductive polymers (OLEDs), Click Chemistry |
Reactivity Profile A: Cyclopolymerization (The 1,6-Standard)
Dominant Substrate: 1,6-Heptadiyne Catalyst Class: Grubbs (Ru) or Schrock (Mo)[1]
1,6-Heptadiyne undergoes Cyclopolymerization (CP) to form polyacetylenes containing cyclic repeats.[1] The mechanism is driven by the formation of a stable 5-membered ring chelate during the propagation step.
Mechanism of Action
The reaction proceeds via an initial
Figure 1: Mechanism of 1,6-Heptadiyne cyclopolymerization yielding a conjugated polyene backbone.
Experimental Protocol: Cyclopolymerization of 1,6-Heptadiyne
Objective: Synthesis of a conductive polyacetylene film.
-
Preparation: In a glovebox (
atm), dissolve 1,6-heptadiyne (1.0 mmol) in anhydrous DCM (5 mL). -
Catalyst Addition: Prepare a solution of Grubbs 3rd Generation Catalyst (0.02 mmol, 2 mol%) in DCM (1 mL).
-
Initiation: Rapidly inject the catalyst solution into the monomer solution under vigorous stirring.
-
Observation: Solution will rapidly turn deep purple/black, indicating the formation of the conjugated backbone.
-
-
Propagation: Stir at
for 2 hours. -
Termination: Quench with ethyl vinyl ether (0.5 mL) to remove the Ru-carbene from the chain end.
-
Isolation: Precipitate the polymer into a large excess of methanol (100 mL). Filter and dry under vacuum.
-
Data Validation:
-
UV-Vis:
nm (indicates high conjugation).[2] -
NMR: Broad peaks in olefinic region (6.0–7.5 ppm).
-
Reactivity Profile B: Isomerization (The 1,4-Challenge)
Dominant Substrate: this compound Catalyst Class: Gold (Au), Palladium (Pd), or Base
Unlike the 1,6-isomer, This compound rarely undergoes clean cyclopolymerization. The proximity of the two alkynes creates a "skipped" system. The central methylene protons are flanked by two
The "Skipped" Instability
Under catalytic conditions (especially with
-
Pathway: 1,4-Diyne
Allene-Yne Conjugated 1,3-Diyne. -
Why it matters: This reactivity is often a "trap" in coupling reactions but is useful for synthesizing conjugated dienes.
Figure 2: The isomerization cascade of this compound driven by propargylic acidity.
Experimental Protocol: Controlled Isomerization of this compound
Objective: Conversion to conjugated 1,3-diene/diyne motifs using a Gold catalyst.
-
Reagents: this compound (0.5 mmol),
(5 mol%), (5 mol%). -
Solvent: Anhydrous Toluene (2 mL).
-
Reaction: Mix catalyst and silver salt in toluene for 10 mins to generate the cationic Au(I) species. Add this compound.
-
Conditions: Stir at Room Temperature for 4-12 hours.
-
Note: The reaction progress must be monitored by TLC/NMR to prevent over-polymerization (tar formation).
-
-
Workup: Filter through a short silica plug to remove Au. Evaporate solvent.
-
Validation:
-
1H NMR: Disappearance of the triplet at
ppm (central of 1,4-diyne). Appearance of signals in the olefinic region (if isomerized to diene) or shift of terminal protons.
-
Comparative Data Summary
| Parameter | 1,6-Heptadiyne | This compound |
| Reaction with Grubbs Catalyst | Cyclopolymerization (High Yield, >90%) | No Reaction / Decomposition (Steric/Electronic mismatch) |
| Reaction with Au(I) / Base | Stable / Slow reaction | Rapid Isomerization to conjugated isomers |
| [2+2+2] Cyclotrimerization | Forms substituted benzenes (Efficient) | Difficult; competing isomerization often dominates |
| Product Conductivity | High (when doped) | N/A (Does not form conjugated polymer) |
References
-
Cyclopolymerization of 1,6-Heptadiynes: Kang, E.-H., et al. "Mechanistic Investigations on the Competition between the Cyclopolymerization and [2 + 2 + 2] Cycloaddition of 1,6-Heptadiyne Derivatives."[3] Macromolecules (2016).[3] Link
-
Beta-Selective Polymerization: Jung, K., et al. "Highly β-Selective Cyclopolymerization of 1,6-Heptadiynes...[3] Using Grubbs Z-Selective Catalyst." ACS Macro Letters (2016). Link
-
Propargylic Isomerization (Gold Catalysis): Wang, Z., et al. "Soft Propargylic Deprotonation: Designed Ligand Enables Au-Catalyzed Isomerization of Alkynes."[4][5][6] Journal of the American Chemical Society (2014).[4] Link
-
Skipped Diyne Reactivity: Trost, B. M., et al. "Isomerization of Skipped Diynes." Chemical Reviews (2008). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Soft propargylic deprotonation: designed ligand enables Au-catalyzed isomerization of alkynes to 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soft Propargylic Deprotonation: Designed Ligand Enables Au-Catalyzed Isomerization of Alkynes to 1,3-Dienes [organic-chemistry.org]
- 6. escholarship.org [escholarship.org]
A Tale of Two Diynes: A Comparative Guide to the Cycloaddition Reactivity of 1,4-Heptadiyne and Conjugated Diynes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the construction of cyclic and polycyclic frameworks is a cornerstone of molecular design. Cycloaddition reactions, particularly the venerable Diels-Alder reaction, stand as powerful tools for this purpose. This guide delves into a comparative analysis of two classes of diynes as substrates in these transformations: the non-conjugated, or "skipped," 1,4-heptadiyne and its conjugated counterparts. By examining the fundamental principles that govern their reactivity, we will illuminate why their behaviors in cycloaddition reactions are starkly different, providing field-proven insights for the discerning researcher.
The Foundation: Understanding Pericyclic Cycloadditions
At its core, the Diels-Alder reaction is a pericyclic process, a concerted [4+2] cycloaddition where the π-electrons of a conjugated diene and a dienophile reorganize through a single, cyclic transition state to form a new six-membered ring.[1][2] This elegant and atom-economical transformation is governed by the principles of orbital symmetry, specifically the constructive overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] The requirement for a conjugated 4π-electron system in the diene is absolute for the thermal, concerted pathway.[4]
The Archetype: Cycloaddition of Conjugated Diynes
Conjugated diynes, such as 1,3-hexadiyne, are excellent substrates for a variety of cycloaddition reactions. The contiguous π-system allows them to act as the 4π component in Diels-Alder reactions, leading to the formation of aromatic and heteroaromatic rings, which are privileged scaffolds in medicinal chemistry and materials science.
Mechanism of a [4+2] Cycloaddition of a Conjugated Diyne
The reaction of a conjugated diyne with a dienophile, such as maleic anhydride, proceeds through a concerted transition state. The initial cycloaddition forms a highly unstable and reactive intermediate which readily undergoes a subsequent reaction, often aromatization, to yield the final stable product.
Caption: Mechanism of a [4+2] cycloaddition with a conjugated diyne.
Experimental Protocol: Diels-Alder Reaction of a Conjugated Diyne with Maleic Anhydride
This protocol provides a general procedure for the cycloaddition of a conjugated diyne, exemplified by 1,4-diphenyl-1,3-butadiyne, with maleic anhydride, which upon workup can lead to a substituted phthalic anhydride.
Materials:
-
1,4-Diphenyl-1,3-butadiyne
-
Maleic anhydride
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diphenyl-1,3-butadiyne (1.0 g, 4.9 mmol) and maleic anhydride (0.58 g, 5.9 mmol, 1.2 equiv).
-
Add 20 mL of anhydrous xylene to the flask.
-
Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold xylene or hexane.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethanol or a toluene/hexane mixture) to afford the desired substituted phthalic anhydride.
Causality Behind Experimental Choices:
-
Anhydrous Xylene: Xylene is used as a high-boiling solvent to provide the necessary thermal energy for the cycloaddition to occur. Anhydrous conditions are crucial as maleic anhydride is sensitive to moisture.
-
Excess Dienophile: A slight excess of maleic anhydride is used to ensure complete consumption of the diyne.
-
Reflux Conditions: The high temperature is necessary to overcome the activation energy of the Diels-Alder reaction.
-
Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials or byproducts.
The Outlier: The Reluctance of this compound in Concerted Cycloadditions
In stark contrast to its conjugated isomers, this compound is a "skipped" diyne, meaning its two alkyne functionalities are separated by a methylene group. This seemingly small structural change has profound consequences for its reactivity in classical cycloaddition reactions.
Why this compound Fails as a Diene in Diels-Alder Reactions
The fundamental reason for the inertness of this compound in thermal [4+2] cycloadditions is the lack of conjugation between the two π-systems.[4] The insulating sp³-hybridized carbon atom prevents the formation of a continuous 4π-electron system required for a concerted, thermally allowed cycloaddition. The p-orbitals of the two alkynes are electronically isolated and cannot engage in the cyclic orbital overlap necessary to form the transition state of a Diels-Alder reaction.
Alternative Pathways: The Cycloaddition Chemistry of Skipped Diynes
While this compound is a poor substrate for concerted thermal cycloadditions, it is not devoid of reactivity. Its unique structural motif makes it an excellent precursor for a variety of metal-catalyzed tandem reactions that can lead to complex cyclic and polycyclic systems. These reactions, however, proceed through stepwise mechanisms involving organometallic intermediates, a departure from the pericyclic nature of the Diels-Alder reaction.
Metal-Catalyzed [2+2+2] Cycloadditions
A prominent example of the reactivity of skipped diynes is the transition metal-catalyzed [2+2+2] cycloaddition. In this transformation, the two alkyne units of the skipped diyne and a third unsaturated partner (an alkyne or alkene) are brought together by a metal center to form a new six-membered ring.
Caption: Mechanism of a metal-catalyzed [2+2+2] cycloaddition.
Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition of a 1,6-Diyne
This protocol is representative of a metal-catalyzed cycloaddition of a skipped diyne, in this case a generic 1,6-diyne, with an alkyne.
Materials:
-
1,6-Diyne (e.g., a derivative of 1,6-heptadiyne)
-
Alkyne (e.g., phenylacetylene)
-
[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
AgSbF₆
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Rh(cod)Cl]₂ (5 mol%) and AgSbF₆ (10 mol%).
-
Add 10 mL of anhydrous 1,2-dichloroethane and stir the mixture at room temperature for 15 minutes to generate the active catalyst.
-
Add the 1,6-diyne (1.0 equiv) and the alkyne (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a short pad of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired benzene derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The rhodium catalyst and organometallic intermediates are sensitive to oxygen and moisture, necessitating the use of inert atmosphere techniques.
-
Catalyst System: The combination of [Rh(cod)Cl]₂ and a silver salt like AgSbF₆ generates a more active cationic rhodium(I) catalyst by abstraction of the chloride ligand.
-
Solvent: 1,2-Dichloroethane is a common solvent for these types of reactions due to its ability to dissolve the reactants and its relatively high boiling point.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from the catalyst residue and any byproducts.
Comparative Performance: A Summary
| Feature | Conjugated Diynes (e.g., 1,3-Hexadiyne) | This compound (Skipped Diyne) |
| Reaction Type | Primarily concerted [4+2] cycloadditions (Diels-Alder). | Primarily metal-catalyzed tandem cycloadditions (e.g., [2+2+2]). |
| Mechanism | Pericyclic (concerted). | Stepwise, involving organometallic intermediates. |
| Requirement | Conjugated π-system. | Two isolated π-systems. |
| Typical Conditions | Thermal (heat). Lewis acid catalysis can accelerate the reaction.[5] | Transition metal catalyst (e.g., Rh, Co, Ni, Pd). |
| Products | Six-membered rings, often leading to aromatic or heteroaromatic systems. | Six-membered rings (benzene derivatives) or other complex polycyclic structures. |
| Predictability | High stereochemical and regiochemical predictability based on FMO theory. | Selectivity is often dependent on the catalyst and reaction conditions. |
| Atom Economy | Excellent. | Generally good, but catalyst and ligands are required. |
Conclusion
The comparison between conjugated diynes and this compound in the context of cycloaddition reactions is a clear illustration of the profound impact of molecular structure on chemical reactivity. Conjugated diynes are willing participants in the elegant and predictable Diels-Alder reaction, a testament to the power of pericyclic chemistry. In contrast, the non-conjugated nature of this compound renders it inert in such transformations. However, this apparent lack of reactivity is deceiving, as it opens the door to a rich and diverse world of metal-catalyzed cycloadditions, offering alternative and powerful strategies for the construction of complex molecular architectures. For the synthetic chemist, understanding these fundamental differences is paramount to the rational design of synthetic routes and the strategic selection of building blocks for the creation of novel and functional molecules.
References
-
Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460 (1), 98–122. [Link]
-
Fleming, I. Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons, 1976. [Link]
-
Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition2002 , 41 (10), 1668–1698. [Link]
-
Gevorgyan, V.; Tando, K.; Uchiyama, N.; Yamamoto, Y. Palladium-Catalyzed [4+2] Cross-Benzannulation of Conjugated Enynes with Diynes. The Journal of Organic Chemistry2001 , 66 (5), 1679–1684. [Link]
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Saito, S.; Yamamoto, Y. Recent advances in the transition-metal-catalyzed [2+2+2] cycloaddition. Chemical Reviews2000 , 100 (8), 2901–2916. [Link]
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Kotha, S.; Lahiri, K.; Kasinath, D. Recent applications of the [2+2+2] cycloaddition reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633–9695. [Link]
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Yamamoto, Y.; Kitahara, H.; Ogawa, R.; Kawaguchi, H.; Tatsumi, K.; Itoh, K. Ru(II)-Catalyzed Cycloadditions of 1,6-Heptadiynes with Alkenes: New Synthetic Potential of Ruthenacyclopentatrienes as Biscarbenoids in Tandem Cyclopropanation of Bicycloalkenes and Heteroatom-Assisted Cyclocotrimerization of 1,6-Heptadiynes with Heterocyclic Alkenes. Journal of the American Chemical Society2000 , 122 (18), 4310–4319. [Link]
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Diels-Alder reaction - Wikipedia. [Link]
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7.12: The Diels-Adler Reaction Is a 1,4-Addition Reaction - Chemistry LibreTexts. [Link]
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How Lewis Acids Catalyze Diels–Alder Reactions - PMC. [Link]
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Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in 1,4-Heptadiyne Reactions
For researchers, scientists, and professionals in drug development, the ability to selectively control chemical reactions is paramount. The choice between a kinetic or thermodynamic reaction pathway can dictate the final product distribution, influencing yield, purity, and ultimately, the viability of a synthetic route. This guide provides an in-depth technical comparison of kinetic versus thermodynamic control in reactions involving 1,4-heptadiyne, a versatile yet under-explored non-conjugated diyne. By understanding the underlying principles and leveraging specific experimental conditions, chemists can steer the reactivity of this substrate to achieve desired chemical transformations with precision.
The Dichotomy of Control: Kinetic vs. Thermodynamic Paradigms
In any chemical reaction where multiple products can be formed, the distribution of these products is governed by two fundamental principles: kinetic control and thermodynamic control.[1][2][3]
-
Kinetic Control: This regime favors the product that is formed the fastest.[1][3] The reaction is typically conducted under irreversible conditions, such as low temperatures, which prevent the initially formed product from reverting to the starting material or converting to a more stable product.[1] The product distribution is therefore determined by the relative heights of the activation energy barriers leading to each product. The pathway with the lowest activation energy will dominate.[1]
-
Thermodynamic Control: This regime favors the most stable product.[1][3] The reaction is carried out under reversible conditions, often at higher temperatures, allowing for an equilibrium to be established between the products.[1] Over time, the product mixture will reflect the relative thermodynamic stabilities of the possible products, with the lowest energy product being the major component.
The interplay between these two control mechanisms is a powerful tool in synthetic chemistry, and this compound provides an excellent platform to explore this concept across various reaction types.
Visualizing the Control Elements: A Conceptual Framework
To better illustrate the decision-making process in selecting a kinetic or thermodynamic pathway, the following workflow outlines the key experimental considerations.
Caption: Decision workflow for selecting kinetic or thermodynamic control in this compound reactions.
Isomerization of this compound: A Tale of Two Dienes
The base-catalyzed isomerization of non-conjugated diynes to their more stable conjugated counterparts is a classic example of thermodynamic control. In the case of this compound, the potential for isomerization to conjugated systems like 1,3-heptadiyne or 2,4-heptadiyne exists.
The Thermodynamic Landscape
Conjugated dienes are thermodynamically more stable than their non-conjugated isomers due to the delocalization of π-electrons across the single bond separating the two double bonds.[4] This increased stability provides the driving force for the isomerization reaction under conditions that allow for equilibrium to be reached.
Experimental Protocols for Isomerization
Kinetic Product (Unreacted this compound): To favor the kinetic product, which in this case is the starting material, one would avoid conditions that promote isomerization. This means employing mild bases or carrying out subsequent reactions at low temperatures.
Thermodynamic Product (Conjugated Heptadiynes): To achieve the thermodynamically favored conjugated diene, harsher conditions are necessary. Base-promoted isomerization of unconjugated dienes often requires high temperatures and strong alkaline solutions to facilitate the necessary proton abstraction and reprotonation steps that lead to double bond migration.[5]
Protocol 1: Thermodynamic Isomerization of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add a solution of potassium tert-butoxide (1.5 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Substrate: Add this compound (1.0 eq) to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of new, more retained peaks corresponding to the conjugated isomers.
-
Workup: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting mixture of conjugated dienes can be purified by column chromatography on silica gel.
| Control Type | Key Conditions | Expected Major Product(s) | Rationale |
| Kinetic | Low temperature, short reaction time | This compound | Insufficient energy to overcome the activation barrier for isomerization. |
| Thermodynamic | High temperature, strong base, long reaction time | 1,3-Heptadiyne, 2,4-Heptadiyne | Reversible deprotonation/reprotonation allows for equilibration to the more stable conjugated system. |
Deprotonation of this compound: Selective Anion Formation
As a terminal alkyne, this compound possesses acidic protons (pKa ≈ 25) that can be removed by a strong base to form an acetylide anion.[6] The presence of two terminal alkyne groups introduces the possibility of selective mono-deprotonation versus di-deprotonation.
Kinetic vs. Thermodynamic Deprotonation
-
Kinetic Control: The use of a sterically hindered, strong base at low temperatures is expected to favor the formation of the mono-anion. The bulky base will preferentially abstract the more accessible terminal proton, and the low temperature will prevent further deprotonation or isomerization.
-
Thermodynamic Control: Using a less sterically hindered base, a higher temperature, or a stoichiometric excess of the base would likely lead to the formation of the di-anion, which is the thermodynamically more stable product if a sufficient amount of base is present.
Caption: Kinetic vs. thermodynamic pathways for the deprotonation of this compound.
Protocol 2: Kinetically Controlled Mono-deprotonation of this compound
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium (1.0 eq) to a solution of diisopropylamine (1.05 eq) in THF at -78 °C to generate lithium diisopropylamide (LDA) in situ.
-
Deprotonation: Add a solution of this compound (1.0 eq) in THF dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Quenching/Further Reaction: The resulting mono-acetylide can be quenched with a suitable electrophile (e.g., an alkyl halide or an aldehyde) at low temperature to confirm its formation.
| Control Type | Reagent/Conditions | Expected Major Product | Rationale |
| Kinetic | 1 eq. LDA, -78 °C | Mono-acetylide of this compound | Sterically hindered base and low temperature favor selective deprotonation at one terminus. |
| Thermodynamic | >2 eq. NaH, RT to reflux | Di-acetylide of this compound | Sufficient base and energy to overcome the electrostatic repulsion and deprotonate both terminal alkynes. |
Cycloaddition Reactions: Navigating Regioselectivity
While this compound itself is not a conjugated diene, its alkyne functionalities can participate in cycloaddition reactions, such as the Diels-Alder reaction (as a dienophile) or metal-catalyzed [2+2+2] cycloadditions.[6][7] The principles of kinetic and thermodynamic control can be particularly relevant in Diels-Alder reactions, which are often reversible at higher temperatures.[8]
The Diels-Alder Reaction with this compound as a Dienophile
When reacting with a conjugated diene, one of the alkyne groups of this compound can act as a dienophile. The initial cycloadduct is the kinetic product. If the Diels-Alder reaction is reversible, heating the reaction mixture can lead to a retro-Diels-Alder reaction, followed by re-addition to potentially form a more stable regioisomer or for the reaction to proceed at the other alkyne, if it leads to a thermodynamically more favorable product.
-
Kinetic Control: Lower reaction temperatures will favor the formation of the initial cycloadduct. In many Diels-Alder reactions, the endo product is the kinetically favored isomer due to secondary orbital interactions in the transition state.[8]
-
Thermodynamic Control: Higher reaction temperatures can allow for the equilibration of the endo and exo products. The exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[8]
Protocol 3: Diels-Alder Reaction of this compound under Kinetic and Thermodynamic Control
A. Kinetic Control (Formation of the endo Adduct)
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and furan (1.2 eq, acting as the diene) in toluene.
-
Reaction Conditions: Heat the mixture at 80 °C for 24 hours.
-
Analysis: After cooling, the product mixture can be analyzed by NMR spectroscopy to determine the ratio of endo to exo adducts.
B. Thermodynamic Control (Isomerization to the exo Adduct)
-
Reaction Setup: Take the product mixture from the kinetic control experiment.
-
Reaction Conditions: Heat the sealed tube at a higher temperature, for example, 140 °C, for an extended period (e.g., 48 hours).
-
Analysis: Cool the reaction and analyze the product mixture by NMR to observe the change in the endo/exo ratio.
| Control Type | Temperature | Expected Major Product | Rationale |
| Kinetic | Lower Temperature (e.g., 80 °C) | Endo cycloadduct | Lower activation energy for the endo transition state. |
| Thermodynamic | Higher Temperature (e.g., 140 °C) | Exo cycloadduct | Reversibility of the Diels-Alder reaction allows for equilibration to the sterically less hindered and more stable exo product. |
Conclusion
The selective synthesis of specific products from this compound is a clear demonstration of the power of kinetic and thermodynamic control. By carefully manipulating reaction conditions such as temperature, choice of base, and reaction time, researchers can navigate the complex energy landscapes of chemical reactions to favor either the fastest-formed or the most stable product. This level of control is not merely an academic exercise; it is a critical component of efficient and targeted synthesis in the development of new pharmaceuticals and advanced materials. The principles and protocols outlined in this guide provide a robust framework for harnessing the reactivity of this compound and other polyunsaturated systems, enabling chemists to achieve their synthetic goals with greater precision and predictability.
References
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University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]
-
Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
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Domínguez-Zubieta, M., et al. (2022). Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. Journal of the American Chemical Society. [Link]
-
Pérez-Gálan, P., et al. (2020). Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Chemical Reviews. [Link]
-
Patouossa, I., et al. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Computational Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 3.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
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Hulet, R. (2020). 33: Kinetic control vs. thermodynamic control [Video]. YouTube. [Link]
-
Norris, J. (2018). Addition to conjugated dienes: kinetic vs. thermodynamic control [Video]. YouTube. [Link]
-
Kaur, N. (2017). Dienes: Understanding Stability, Resonance Energy, and Kinetic vs Thermodynamic Control. Chemistry Learner. [Link]
-
Chad's Prep. (2018). 16.4 Addition Reactions to Conjugated Dienes [Video]. YouTube. [Link]
-
jOeCHEM. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems [Video]. YouTube. [Link]
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Scribd. Diels-Alder Reaction: Kinetic vs Thermodynamic Control. [Link]
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Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Organic Chemistry Portal. 1,4-Diene synthesis by allylation or C-C coupling. [Link]
-
da Silva, A. B. F., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers. [Link]
-
Thieme E-Books. 46.14 Conjugated Diene Synthesis by Rearrangement of 1,3-Dienes to 1,3-Dienes. [Link]
-
Lautens, M., et al. (1996). Transition Metal-Mediated Cycloaddition Reactions. Chemical Reviews. [Link]
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Semwal, R., et al. (2025). Metal-catalyzed azide-alkyne cycloaddition-click chemistry: an update (2016–2025). Materials Today Chemistry. [Link]
-
Sahoo, S. K., et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega. [Link]
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Research and Reviews: Journal of Chemistry. (2018). Computational and Theoretical Study of Active Species of Bridge Head Isomers of C8H13 +–: A DFT Level of Study. [Link]
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Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]
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Comparative Analysis of Catalytic Architectures for 1,4-Heptadiyne Functionalization
Executive Summary
1,4-Heptadiyne represents a quintessential "skipped" (methylene-interrupted) diyne scaffold. Its reactivity is defined by the unique acidity of the C3-methylene protons (
This guide objectively compares the performance of Ruthenium, Rhodium, and Palladium catalytic architectures, providing experimental protocols and mechanistic insights to facilitate catalyst selection.
Isomerization Landscapes: The "Chain Walk"
The transformation of this compound into conjugated 1,3-dienes or allenes requires a catalyst capable of controlled proton migration. The choice lies between Kinetic Control (Ruthenium) and Thermodynamic Control (Palladium/Base) .
System A: Bifunctional Ruthenium Catalysts (The Kinetic Standard)
-
Catalyst Class: Cp*Ru complexes with protic ligands (e.g., Grotjahn’s Catalyst).[1]
-
Mechanism: Metal-Ligand Cooperativity (MLC). The ligand acts as an internal base, shuttling the proton while the metal stabilizes the allyl intermediate.
-
Performance:
System B: Palladium-Hydride Systems
-
Catalyst Class: Pd(0) sources (e.g.,
) with weak acids or Pd(II) hydrides. -
Mechanism: Hydride insertion/elimination.
-
Performance:
-
Selectivity: Often yields mixtures of internal isomers or equilibrium mixtures of E/Z geometries.
-
Drawback: Can suffer from "over-isomerization" or polymerization side reactions due to the high reactivity of the resulting conjugated system with Pd.
-
Comparative Data: Isomerization of Skipped Diynes
| Feature | Ruthenium (Cp*Ru-P-N) | Palladium (Pd-H) | Base (t-BuOK) |
| Primary Product | (1E, 3E)-Heptadiene | Mixture (Isomers) | Allenes / Polymer |
| Mechanism | Bifunctional 1,3-shift | Hydride Insertion | Deprotonation |
| Temp. Range | 25°C – 40°C | 60°C – 100°C | 0°C – 80°C |
| Functional Group Tolerance | Excellent (Alcohols, Esters) | Moderate | Poor (Base sensitive) |
| Selectivity ( | > 20:1 | ~ 3:1 | N/A |
Cycloaddition & Annulation: Constructing Complexity
When the goal is ring formation rather than chain isomerization, the catalyst must suppress
System A: Rhodium(I)/BINAP (The Cyclization Standard)
Rhodium(I) cationic complexes are superior for [2+2+2] cycloadditions involving 1,4-diynes and an external alkyne/nitrile.
-
Why it works: Rh(I) forms a stable metallacycle (rhodacyclopentadiene) that resists
-hydride elimination, allowing the third unsaturation to insert. -
Outcome: Formation of substituted benzenes or pyridines (if reacting with nitriles).
System B: Cobalt (Co(I)/CpCo)
-
Performance: Historically significant but often requires higher temperatures or light activation (
). Lower tolerance for steric bulk at the internal positions compared to Rh.
Decision Matrix & Mechanistic Logic
The following diagram illustrates the mechanistic divergence based on catalyst choice.
Caption: Mechanistic divergence of this compound functionalization based on metal center selection.
Experimental Protocols (Self-Validating)
Protocol A: Ruthenium-Catalyzed Isomerization (Grotjahn Type)
Objective: Selective conversion of this compound to (1E,3E)-1,3-heptadiene.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst:
(1 mol%) -
Solvent: Acetone-
(for monitoring) or Acetone (pre-dried).
Workflow:
-
Preparation (Inert Atmosphere): In a glovebox or under Argon flow, charge an NMR tube (for screening) or Schlenk flask with the catalyst (1 mol%).
-
Solvation: Add degassed Acetone (0.5 M concentration relative to substrate). The solution should be yellow/orange.
-
Initiation: Add this compound via syringe.
-
Reaction: Stir at Room Temperature (25°C).
-
Validation Step: Monitor by
H NMR. Look for the disappearance of the triplet at ppm (C3-methylene) and the emergence of vinyl protons at ppm.
-
-
Completion: Reaction is typically complete in <1 hour.
-
Quench: Expose to air or filter through a short pad of silica to remove the catalyst.
Protocol B: Rhodium-Catalyzed [2+2+2] Cycloaddition
Objective: Co-trimerization with dimethyl acetylenedicarboxylate (DMAD).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: DMAD (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand: BINAP (5 mol%)
-
Solvent: DCM (Dichloromethane), anhydrous.
Workflow:
-
Catalyst Activation: In a Schlenk tube, mix
and BINAP in DCM under Argon for 15 mins. Hydrogen gas ( ) is not required for this cationic system (unlike hydrogenation). Solution turns deep red/orange. -
Addition: Add DMAD (alkyne partner) first.
-
Slow Addition (Critical Step): Add this compound slowly (dropwise over 30 mins) to the stirring mixture at RT.
-
Expert Insight: Slow addition prevents the homocoupling of the diyne or oligomerization.
-
-
Validation: Monitor by TLC (UV active product formation) or GC-MS (M+ = Substrate + Partner).
-
Workup: Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Mechanistic Visualization: The Bifunctional Switch
The efficiency of the Ruthenium system relies on the "Proton Shuttle" mechanism, which avoids high-energy charged intermediates.
Caption: The "Proton Shuttle" mechanism of bifunctional Ru-catalysts, ensuring high E-selectivity.
References
-
Grotjahn, D. B., et al. (2009).[4] "Bifunctional Catalysis of Alkene Isomerization and Its Applications." Journal of the American Chemical Society. [Link]
-
Trost, B. M., et al. (2005). "Ruthenium-Catalyzed Cycloisomerization of Diynes." Chemical Reviews. [Link]
-
Tanaka, K., et al. (2008). "Rhodium-Catalyzed [2+2+2] Cycloaddition of Alkyne-Ynamides." Organic Letters. [Link]
-
Ma, S. (2005). "Transition Metal-Catalyzed/Mediated Reaction of Allenes with a Nucleophilic Functionality." Chemical Reviews. [Link]
-
Dixneuf, P. H., et al. (2015). "Ruthenium-catalyzed C–H bond activation and functionalization." Chemical Reviews. [Link]
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- 4. Ruthenium-catalyzed formal sp 3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06845D [pubs.rsc.org]
A Comparative Guide to the Reactivity of 1,4-Heptadiyne Versus Other Skipped Diynes
Introduction: The Unique Position of Skipped Diynes in Synthesis
In the landscape of unsaturated hydrocarbons, diynes are broadly categorized by the spatial relationship between their two triple bonds. While conjugated diynes feature a direct single bond linkage, facilitating electron delocalization, and isolated diynes possess long, non-interacting spacers, it is the class of skipped diynes that offers a unique and compelling reactivity profile. Characterized by two alkyne units separated by a single saturated carbon (a 1,4-relationship), these molecules, also known as homoconjugated diynes, exist in a state of latent reactivity. The proximity of the π-systems, mediated by the intervening sp³-hybridized carbon, allows for facile isomerization into more stable conjugated systems and enables a rich variety of intramolecular cyclization and cycloaddition reactions.
This guide provides an in-depth technical comparison of the reactivity of 1,4-heptadiyne against other common skipped diynes, such as 1,5-hexadiyne and 1,6-octadiyne. We will explore how the length of the methylene spacer fundamentally dictates the kinetic and thermodynamic landscape of key transformations, influencing reaction pathways and product distributions. This analysis is grounded in mechanistic principles and supported by experimental and computational data to provide researchers, scientists, and drug development professionals with a predictive framework for employing these versatile building blocks in complex molecule synthesis.
I. Isomerization: The Drive Towards Conjugation
A fundamental reaction pathway for skipped diynes is the isomerization to more thermodynamically stable conjugated systems. This transformation is most commonly achieved under basic conditions, often referred to as the "alkyne zipper" reaction, or through transition metal catalysis. The reactivity in these processes is highly dependent on the substrate's structure.
Causality Behind Isomerization Reactivity
Base-catalyzed isomerization proceeds via a series of deprotonation-reprotonation steps, propagating the alkyne along the carbon chain. The key step is the initial deprotonation of a methylene proton adjacent to one of the alkynes to form a propargyl anion. The ease of this deprotonation and the subsequent migration pathway is influenced by the chain length.
For this compound, the presence of two terminal protons and the acidic methylene protons at C3 makes it susceptible to isomerization. However, compared to longer-chain diynes, the short tether can introduce conformational constraints that may influence the rate of equilibration. Transition metal-catalyzed isomerization, often proceeding through a metal-hydride addition/elimination mechanism, offers a milder alternative and can provide different selectivity profiles.[1]
Comparative Reactivity Analysis
While direct kinetic comparisons for a homologous series are sparse in the literature, the general principles of alkyne isomerization allow for a reasoned analysis. The isomerization of a butynyl chain has been shown to proceed readily, while a longer pentynyl chain can be less reactive under similar conditions, highlighting the subtle influence of chain length.[2]
| Diyne Substrate | Structure | Methylene Spacer | Expected Isomerization Behavior |
| This compound | CH≡C-CH₂-C≡C-CH₂-CH₃ | 1 (at C3) | Readily isomerizes under basic or metal-catalyzed conditions to form conjugated heptadienes and other isomers. The short spacer facilitates intramolecular proton transfer pathways. |
| 1,5-Hexadiyne | CH≡C-CH₂-CH₂-C≡CH | 2 | Also undergoes isomerization, but the longer spacer may result in different rates and isomer distributions compared to this compound under kinetic control. |
| 1,6-Octadiyne | CH≡C-(CH₂)₄-C≡CH | 4 | Isomerization is facile, with the longer, more flexible chain allowing the alkyne to "zip" along to its thermodynamically most stable (internal) position. |
Experimental Protocol: Base-Catalyzed Isomerization of a Skipped Alkyne
The following is a generalized protocol based on the principles of base-catalyzed alkyne isomerization.[2]
Objective: To isomerize a skipped diyne into its conjugated diene isomers.
Materials:
-
Skipped diyne (e.g., this compound)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of potassium tert-butoxide (3.0 eq.) in anhydrous DMSO.
-
Add the skipped diyne (1.0 eq.) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude mixture of isomerized products.
-
Purify the products by column chromatography on silica gel.
B. Bergman Cyclization
The Bergman cyclization is a pericyclic reaction of an enediyne that produces a highly reactive p-benzyne diradical. While the canonical substrate contains a double bond, related cyclizations can occur in purely acyclic diyne systems, though often requiring higher activation energies. Theoretical studies have shown that the distance between the reacting carbons, and therefore the chain length, dramatically impacts the activation barrier.
A computational study on the electrocyclization of various ionic diynes provides a valuable comparison. [3]Although these are charged species, the trend in activation energy with respect to chain length is informative for the neutral analogues.
| Diyne Substrate | Ring Size Formed | Calculated Cyclization Barrier (kcal/mol) | Reference |
| Penta-1,4-diyne anion | 5-membered | +65.6 | [4] |
| (Z)-Hexa-3-ene-1,5-diyne | 6-membered (Aromatic) | +34.3 (Calculated) | [4] |
| Hepta-1,6-diyne cation | 7-membered | +18.4 | [4] |
Data from theoretical calculations on ionic analogues. [4] This data clearly illustrates that as the chain length increases from a 1,4-diyne to a 1,6-diyne, the activation barrier for cyclization decreases significantly. The high barrier for the penta-1,4-diyne system reflects the substantial geometric distortion required to bring the two terminal alkyne carbons within bonding distance. This trend suggests that this compound would have a considerably higher barrier to thermal cyclization compared to skipped diynes with longer methylene spacers.
III. Intramolecular Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition between an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, typically mediated by cobalt or rhodium complexes. In an intramolecular sense, a diyne can react where one alkyne unit serves as the "alkene" component. The feasibility of this reaction is strongly tied to the ability to form a stable fused-ring system.
-
This compound: An intramolecular PKR would require the formation of a highly strained bicyclo[3.3.0]octenone system where the two five-membered rings are fused. While possible, the ring strain makes this a less favorable pathway compared to diynes with longer tethers.
-
1,5-Hexadiyne / 1,6-Enynes: These substrates are ideal for the intramolecular PKR, leading to the formation of thermodynamically favorable bicyclo[4.3.0]nonenone (fused 6,5-ring) systems. This is a common and high-yielding transformation in total synthesis. [5][6]* 1,6-Octadiyne / 1,7-Enynes: These substrates readily form bicyclo[5.3.0]decenone (fused 7,5-ring) systems, which are also synthetically accessible.
The clear trend is that the intramolecular Pauson-Khand reaction becomes significantly more favorable as the methylene spacer increases from one (in 1,4-diynes) to two or three (in 1,5- and 1,6-diynes, respectively), due to the formation of less-strained fused bicyclic products.
Conclusion: A Summary of Reactivity
The reactivity of skipped diynes is a nuanced interplay of thermodynamics, kinetics, and conformational freedom, all of which are profoundly influenced by the length of the separating methylene spacer. This compound , with its short, one-carbon spacer, exhibits distinct reactivity compared to its higher homologues.
-
Isomerization: It readily isomerizes to conjugated systems, a reaction common to all skipped diynes, but its specific kinetics may be influenced by its conformational rigidity.
-
Cycloisomerization: It displays a strong preference for 5-exo-dig cyclization pathways, reliably forming five-membered rings. This contrasts with 1,5-diynes, which favor six-membered ring formation, and 1,6-diynes, where intramolecular cyclization is entropically less favorable.
-
Thermal Cyclization & Cycloadditions: this compound faces higher activation barriers for thermal cyclizations (like the Bergman cyclization) and is a less suitable substrate for intramolecular cycloadditions like the Pauson-Khand reaction due to the formation of highly strained products.
By understanding these fundamental principles, researchers can strategically select the appropriate skipped diyne to achieve a desired synthetic outcome, leveraging the spacer length as a powerful tool for controlling reaction pathways. The data and protocols provided herein serve as a foundational guide for harnessing the rich and diverse chemistry of this important class of molecules.
References
-
Dirhodium(II)-Catalyzed Desymmetric Cycloisomerization of Diynes. Journal of the American Chemical Society. Available at: [Link]
-
Brønsted Acid Catalyzed Cyclization of C7 and C8 Dienes in HZSM-5: A Hybrid QM/MM Study and Comparison with C6 Diene Cyclization. ResearchGate. Available at: [Link]
-
Variations on the Bergman Cyclization Theme: Electrocyclizations of Ionic Penta-, Hepta-, and Octadiynes. Roald Hoffmann. Available at: [Link]
-
Pauson–Khand reaction. Wikipedia. Available at: [Link]
-
Studies on odd-even effect of methylene spacers in poly(pyromellitimide-urethane)s. ResearchGate. Available at: [Link]
-
Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction. National Institutes of Health. Available at: [Link]
-
Variations on the Bergman Cyclization Theme: Electrocyclizations of Ionic Penta-, Hepta-, and Octadiynes. PubMed Central. Available at: [Link]
-
Bifunctional Skipped Dienes through Cu/Pd-Catalyzed Allylboration of Alkynes with B2pin2 and Vinyl Epoxides. National Institutes of Health. Available at: [Link]
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available at: [Link]
-
Copper-catalyzed enantioselective diyne cyclization via C(sp2)–O bond cleavage. National Institutes of Health. Available at: [Link]
-
Au- and pt-catalyzed cycloisomerizations of 1,5-enynes to cyclohexadienes with a broad alkyne scope. PubMed. Available at: [Link]
-
A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines. Royal Society of Chemistry Publishing. Available at: [Link]
-
Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. University of Liverpool IT Services. Available at: [Link]
-
Unveiling the regioselectivity of rhodium(I)-catalyzed [2 + 2 + 2] cycloaddition reactions for open-cage C70 production. National Institutes of Health. Available at: [Link]
-
Copper-catalyzed asymmetric cyclization of alkenyl diynes: method development and new mechanistic insights. Royal Society of Chemistry Publishing. Available at: [Link]
-
CATALYTIC ASYMMETRIC INTRAMOLECULAR PAUSON-KHAND AND PAUSON- KHAND-TYPE REACTIONS. University of Illinois Urbana-Champaign. Available at: [Link]
-
Rhodium(I)-catalyzed Cycloisomerization of Benzylallene-Alkynes Through C-H Activation. Wiley Online Library. Available at: [Link]
-
On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. Royal Society of Chemistry Publishing. Available at: [Link]
-
Advances in Transition Metal Catalysis—Preface to the Special Issue. MDPI. Available at: [Link]
-
Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Semantic Scholar. Available at: [Link]
-
A Comparative Study of Kinetic Reaction Schemes for the Isomerization Process of the C 6 Series. MDPI. Available at: [Link]
-
Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. ACS Publications. Available at: [Link]
-
Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. ACS Publications. Available at: [Link]
-
Pd-Catalyzed 1,3-Alkenylarylation of Skipped Diene via Metal Migration. PubMed Central. Available at: [Link]
-
Mechanistic Insight into Palladium-Catalyzed Cycloisomerization: A Combined Experimental and Theoretical Study. Journal of the American Chemical Society. Available at: [Link]
-
One-step preparation of novel 1-( N -indolyl)-1,3-butadienes by base-catalysed isomerization of alkynes as an access to 5-( N -. ResearchGate. Available at: [Link]
-
Noncovalent Dimerization After Enediyne Cyclization on Au(111). PubMed. Available at: [Link]
-
Dramatic Acceleration of the Hopf Cyclization on Gold(111): From Enediynes to Peri-Fused Diindenochrysene Graphene Nanoribbons. PubMed Central. Available at: [Link]
-
Au- And Pt-Catalyzed Cycloisomerizations of 1, 5-Enynes to Cyclohexadienes With a Broad Alkyne Scope. Amanote Research. Available at: [Link]
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- 4. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Management and Disposal Protocol for 1,4-Heptadiyne
Executive Summary & Operational Hazard Profile[1][2][3]
1,4-Heptadiyne is not merely a flammable solvent; it is a skipped diyne with a terminal alkyne functionality. This specific molecular architecture introduces dual instability modes that standard organic solvent disposal protocols often overlook.
Effective disposal requires recognizing two distinct chemical risks:
-
Shock-Sensitive Explosives: The terminal alkyne proton (
) is acidic and reacts with copper, silver, and mercury to form explosive metal acetylides. -
Exothermic Polymerization: The methylene group at position 3 (
), flanked by two alkynes, possesses highly labile protons prone to auto-oxidation and radical polymerization.
Immediate Action Required: If you discover an old container of this compound with visible solids or crystals, DO NOT MOVE IT. Initiate the High-Hazard Stabilization Protocol immediately.
Physicochemical Properties Relevant to Disposal[3]
| Property | Value | Operational Implication |
| Physical State | Colorless to pale yellow liquid | Fluid transfer possible; pump/pour compatible.[1][2] |
| Flash Point | < 23°C (Estimated)* | High Flammability. Ground all equipment.[1][2] |
| Boiling Point | ~110–120°C (at 760 mmHg)** | Volatile.[1][2] Fume hood required for all transfers. |
| Density | ~0.81 g/mL | Lighter than water; floats during aqueous spills.[1][2] |
| RCRA Code | D001 (Ignitable) | Federal hazardous waste compliance required.[1][2] |
*Estimate based on low molecular weight alkyne analogs (e.g., 1-Heptyne). **Extrapolated from 62-63°C @ 80 Torr.[1][2][3]
Pre-Disposal Assessment: The "Self-Validating" Check[2]
Before generating a waste tag, you must validate the chemical state of the material. This protocol ensures you are not sending a shock-sensitive bomb into the waste stream.
Step 1: Container History & Visual Inspection
-
The "Metal History" Check: Has this liquid ever come into contact with copper tubing, brass fittings, silver solder, or mercury manometers?
-
Visual Clarity:
-
Clear Liquid: Safe for standard organic disposal.
-
Cloudy/Precipitate: Potential polymer or acetylide formation.[4] Treat as High Hazard.
-
Step 2: The "Skipped Methylene" Risk Analysis
The structure
-
Action: If the container is old (>1 year) and lacks a stabilizer (e.g., BHT), test for peroxides/polymers before consolidating with other waste.
Step-by-Step Disposal Protocol
Phase A: Segregation
CRITICAL RULE: Never mix this compound waste with:
-
Heavy Metal Solutions: (Ag, Cu, Hg, Pb).
-
Oxidizers: (Nitric acid, Peroxides, Permanganates).
-
Strong Bases: (Can deprotonate the terminal alkyne, accelerating instability).
Phase B: Containerization
-
Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers only.
-
Prohibited: Metal cans (steel drums with rust, brass linings).
-
-
Headspace: Leave 10-15% headspace to accommodate vapor expansion.
-
Grounding: When transferring volumes >1L, ground the source and receiving containers to prevent static discharge ignition.
Phase C: Labeling & Hand-off
Label the container with the following specific data to aid the destruction facility (incinerator):
WASTE LABEL:
Emergency Contingencies
Spills (< 500 mL)
-
Evacuate the immediate area and remove ignition sources.
-
PPE: Nitrile gloves, lab coat, safety goggles.
-
Absorb: Use vermiculite or diatomaceous earth .
-
Do NOT use: Paper towels (surface area increases evaporation/flammability risk) or clay-based absorbents that may contain trace metals.
-
-
Collect: Use a plastic scoop (anti-static, non-sparking). Do not use metal dustpans.
Spills (> 500 mL)
-
Alert: Activate building fire alarm if vapors are intense.
-
Ventilate: Maximize fume hood exhaust if safe to do so.
-
Isolate: Close lab doors to prevent vapor migration to corridors.
Visual Workflow: Decision Logic for Disposal
The following diagram outlines the critical decision path for handling this compound, prioritizing the identification of shock-sensitive contaminants.
Figure 1: Decision matrix for this compound disposal.[1][2] Note the critical "Stop Work" triggers associated with metal contact or crystallization.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66084-38-6, this compound. Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D001). Retrieved from [Link]
-
Chemistry LibreTexts (2023). Acidity of Terminal Alkynes & Formation of Acetylide Anions. (Explains the mechanism of metal acetylide formation). Retrieved from [Link]
-
LookChem. this compound Physical Properties and Boiling Point Data. Retrieved from [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
